RG108
Description
DNA methyltransferase inhibitor; structure in first source
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTXLHAHLXOAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036239 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-(1H-indol-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659033 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32675-71-1 | |
| Record name | NSC 401077 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032675711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000757170 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-(1H-indol-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
RG108: A Deep Dive into its Mechanism of Action as a DNA Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG108 is a pioneering non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs). This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. RG108's ability to directly block the active site of DNMTs, leading to the demethylation and reactivation of epigenetically silenced genes, positions it as a significant tool in cancer research, stem cell biology, and the development of novel epigenetic therapies.
Core Mechanism of Action
RG108 functions as a direct inhibitor of DNA methyltransferases. Unlike nucleoside analogs that require incorporation into the DNA strand and can cause cytotoxicity, RG108 is a non-nucleoside compound that binds directly to the active site of the DNMT enzyme.[1][2] This binding is reversible and non-covalent, preventing the enzyme from catalyzing the transfer of a methyl group from the S-adenosyl-L-methionine (SAM) cofactor to the C5 position of cytosine residues in DNA.[3][4] By physically obstructing the active site, RG108 effectively inhibits the enzymatic activity of DNMTs, leading to a passive demethylation of the genome during subsequent rounds of DNA replication.[5][6]
A key feature of RG108's action is its specificity. Studies have shown that while it causes the demethylation and subsequent reactivation of tumor suppressor genes, it does not appear to affect the methylation status of repetitive DNA sequences, such as centromeric satellite sequences.[5][6] This suggests a level of selectivity in its genomic targets, a desirable characteristic for a therapeutic agent.
Signaling Pathway and Molecular Interaction
The inhibitory action of RG108 on DNA methyltransferase can be visualized as a direct blockade of the enzyme's catalytic machinery.
Figure 1: Mechanism of RG108 Inhibition. This diagram illustrates how RG108 directly binds to the active site of DNA methyltransferase (DNMT), preventing the binding of the DNA substrate and the methyl donor SAM. This blockade inhibits the process of DNA methylation, which can lead to the reactivation of silenced genes.
Quantitative Data Summary
The inhibitory potency of RG108 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (DNMT Activity) | 115 nM | Cell-free assay | [1][5][6][7] |
| IC50 (DNMT Activity) | 40 nM | Cell-free biochemical assay (biotinylated RG108) | [8][9] |
| IC50 (Cell Proliferation) | 70 µM | Eca-109 (esophageal cancer cells) | [10] |
| IC50 (Cell Proliferation) | 75 µM | TE-1 (esophageal cancer cells) | [10] |
Experimental Protocols
In Vitro DNA Methylation Assay
This protocol is designed to assess the direct inhibitory effect of RG108 on DNMT activity in a cell-free system.
Materials:
-
M.SssI methylase
-
Substrate DNA (e.g., a PCR fragment of a promoter region like p16Ink4a)[6]
-
S-adenosyl-L-methionine (SAM)
-
RG108
-
Methylation reaction buffer
-
Restriction enzyme with a methylation-sensitive recognition site (e.g., BstUI)[6]
-
DNA purification kit
-
Agarose gel electrophoresis system
Procedure:
-
Prepare a reaction mixture containing the substrate DNA (350-400 ng) and M.SssI methylase (4 units) in the appropriate reaction buffer to a final volume of 50 µL.[6]
-
Add RG108 to the desired final concentrations (e.g., 10, 100, 200, and 500 µM).[6][11]
-
Inactivate the methylase by heating at 65°C for 15 minutes.[6][11]
-
Purify the DNA using a standard DNA purification kit.
-
Digest the purified DNA with a methylation-sensitive restriction enzyme (e.g., 30 units of BstUI) for 3 hours at 60°C.[6][11]
-
Analyze the digestion products by electrophoresis on a 2% agarose gel.[6][11] Inhibition of methylation will be observed as the appearance of digested DNA fragments.
Figure 2: In Vitro Methylation Assay Workflow. This flowchart outlines the key steps in assessing the inhibitory activity of RG108 on DNA methyltransferase in a cell-free system.
Cellular Growth and Viability Assay
This protocol is used to determine the effect of RG108 on the proliferation and viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, Eca-109, TE-1)[6][10]
-
Complete cell culture medium
-
RG108 dissolved in a suitable solvent (e.g., DMSO)[12]
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of RG108 concentrations (e.g., 1-100 µM).[6] Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 5 days), replenishing the medium with fresh RG108 as needed.[6]
-
At the end of the incubation period, harvest the cells by trypsinization.
-
Stain the cells with trypan blue.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.[6][11]
-
Calculate the percentage of viable cells and the cell proliferation rate relative to the vehicle control.
Effects on Gene Expression and Cellular Processes
Treatment of cells with RG108 leads to significant changes in gene expression and cellular behavior.
-
Reactivation of Tumor Suppressor Genes: By inhibiting DNMTs, RG108 can lead to the demethylation of promoter regions of tumor suppressor genes that were silenced by hypermethylation, thereby restoring their expression.[5][6]
-
Induction of Apoptosis and Cell Cycle Arrest: In cancer cells, RG108 treatment, particularly in combination with other therapies like radiation, has been shown to enhance apoptosis and induce G2/M phase cell cycle arrest.[10]
-
Enhanced Reprogramming Efficiency: RG108 has been demonstrated to improve the efficiency of generating induced pluripotent stem cells (iPSCs) from somatic cells.[1][2]
-
Modulation of Signaling Pathways: In esophageal cancer cells, RG108 in combination with radiation was found to alter the expression of genes involved in multiple pathways, including the TGF-β signaling pathway.[10]
Conclusion
RG108 is a well-characterized, non-nucleoside inhibitor of DNA methyltransferases with a clear mechanism of action. Its ability to directly and reversibly block the enzyme's active site provides a powerful tool for studying the role of DNA methylation in various biological processes. The quantitative data on its inhibitory activity and the detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of epigenetic modulation. The low toxicity profile of RG108 compared to nucleoside analogs further enhances its appeal for continued investigation in oncology and regenerative medicine.[6]
References
- 1. stemcell.com [stemcell.com]
- 2. mybiosource.com [mybiosource.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selectscience.net [selectscience.net]
- 8. Synthesis and in vitro evaluation of biotinylated RG108: a high affinity compound for studying binding interactions with human DNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleck.co.jp [selleck.co.jp]
- 12. The DNA methylation inhibitor RG108 protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
RG108: A Technical Guide to a Pioneering Non-Nucleoside DNA Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG108 emerged from rational drug design as a pioneering non-nucleoside inhibitor of DNA methyltransferases (DNMTs). This small molecule directly blocks the catalytic site of DNMTs, leading to the demethylation and reactivation of epigenetically silenced genes, particularly tumor suppressor genes. Its unique mechanism of action, which avoids covalent enzyme trapping and integration into DNA, has positioned it as a valuable tool in epigenetic research and a lead compound for the development of novel cancer therapeutics. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of RG108, tailored for professionals in the field of drug discovery and development.
Discovery and Development
The discovery of RG108 was a result of a targeted in silico screening effort to identify small molecules capable of inhibiting human DNA methyltransferases.[1] Unlike the first generation of DNMT inhibitors, which were nucleoside analogs associated with significant cytotoxicity, the goal was to find a non-nucleoside compound that could directly and reversibly inhibit the enzyme.[2] A screen of the National Cancer Institute's Diversity Set database suggested that molecules with a phthalimidotryptophan-like structure might be effective.[1] Subsequent chemical synthesis and in vitro testing confirmed that RG108, or N-Phthalyl-L-tryptophan, was a potent inhibitor of DNMTs.[1]
The synthesis of RG108 is a two-step process with a high overall yield.[1] The process begins with the reaction of 2-(methoxycarbonyl)benzoic acid and N-hydroxysuccinimide to form the intermediate methyl 2-((succinimidooxy)carbonyl)benzoate. This intermediate is then reacted with L-tryptophan to yield RG108.[1] This efficient synthesis has made RG108 readily accessible for research purposes.
Currently, RG108 remains in the preclinical stage of development .[3] It is widely used as a research tool to investigate the role of DNA methylation in various biological processes and diseases, including cancer, neurological disorders, and aging.[3][4][5] There is no evidence of RG108 having entered human clinical trials.
Mechanism of Action
RG108 functions as a direct, non-covalent inhibitor of DNA methyltransferases.[2] It is designed to fit into the active site of DNMTs, thereby preventing the binding of the natural substrate, S-adenosyl-L-methionine (SAM), and the transfer of a methyl group to cytosine residues in DNA.[1][5] This mechanism is distinct from that of nucleoside inhibitors like 5-azacytidine, which are incorporated into DNA and form a covalent bond with the enzyme, leading to its degradation and associated cytotoxicity.[2]
The direct and reversible inhibition by RG108 allows for the modulation of DNA methylation with minimal toxicity.[1][6] This has been demonstrated in various cell lines where RG108 treatment leads to the demethylation and subsequent reactivation of silenced tumor suppressor genes without causing significant cell death at effective concentrations.[1][2]
Below is a diagram illustrating the proposed mechanism of action of RG108.
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy and activity of RG108 from various published studies.
Table 1: In Vitro Inhibitory Activity of RG108
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 115 nM | Recombinant human DNMT1 | [6][7] |
| IC50 (biotinylated RG108) | 40 nM | Recombinant CpG methylase | [8] |
Table 2: Effects of RG108 on Cancer Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| HCT116 (Colon Cancer) | Proliferation | 10 µM | Inhibition of proliferation after 5 days | [1] |
| HCT116 (Colon Cancer) | Gene Reactivation | 10 µM | Reactivation of wild-type p16Ink4a expression | [1] |
| HCT116 (Colon Cancer) | Demethylation | 10 µM | Demethylation of p16Ink4a, SFRP1, and TIMP-3 promoters | [1] |
| LNCaP (Prostate Cancer) | Viability | Dose-dependent | Significant growth inhibition and apoptosis induction | [2] |
| 22Rv1 (Prostate Cancer) | Viability | Dose-dependent | Significant growth inhibition and apoptosis induction | [2] |
| DU145 (Prostate Cancer) | Viability | Dose-dependent | Significant growth inhibition and apoptosis induction | [2] |
| LNCaP & 22Rv1 | DNMT Activity | Chronic treatment | Decreased DNMT activity and global DNA methylation | [2] |
| LNCaP & 22Rv1 | Gene Demethylation | Chronic treatment | Decreased promoter methylation of GSTP1, APC, and RAR-β2 | [2] |
Table 3: Effects of RG108 on Mesenchymal Stem Cells (MSCs)
| Cell Type | Treatment | Effect | Reference |
| Porcine Fetal Fibroblasts | 5 µM for 72 hr | Optimized for decreased genome-wide DNA methylation | [9] |
| Human Bone Marrow MSCs | 5 µM for 48 hr | Increased expression of anti-senescence genes (TERT, bFGF, VEGF, ANG) | [3] |
| Human Bone Marrow MSCs | 5 µM for 48 hr | Decreased expression of senescence-related genes (ATM, p21, p53) | [3] |
| Porcine Bone Marrow MSCs | 10 µM for 48 hr | Increased expression of pluripotency genes (NANOG, POU5F1) | [10] |
| Human Adipose-derived Stem Cells | 5 µM | Upregulation of pluripotency-associated genes (OCT4, SOX2, NANOG, KLF4) | [11][12] |
Experimental Protocols
This section provides an overview of key experimental protocols used to characterize the activity of RG108.
In Vitro DNMT Inhibition Assay
This assay measures the ability of RG108 to inhibit the activity of a recombinant DNMT enzyme in a cell-free system.
Materials:
-
Recombinant human DNMT1 enzyme
-
Substrate DNA (e.g., a PCR fragment containing CpG sites)[6]
-
S-adenosyl-L-[methyl-³H]methionine (radiolabeled methyl donor)
-
RG108
-
Reaction buffer
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, substrate DNA, and recombinant DNMT1 enzyme.
-
Add varying concentrations of RG108 or a vehicle control to the reaction mixtures.
-
Initiate the methylation reaction by adding S-adenosyl-L-[methyl-³H]methionine.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).[6]
-
Stop the reaction and spot the mixture onto DEAE-filter papers.
-
Wash the filter papers to remove unincorporated radiolabeled SAM.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each RG108 concentration and determine the IC50 value.
Cell Viability Assay
This assay assesses the cytotoxic effects of RG108 on cultured cells.
Materials:
-
Cancer cell lines (e.g., HCT116, LNCaP)
-
Cell culture medium and supplements
-
RG108
-
Trypan blue solution or a commercial viability assay kit (e.g., MTT, WST-1)
-
96-well plates
-
Hemocytometer or plate reader
Protocol (using Trypan Blue):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of RG108 concentrations (e.g., 1-100 µM) and a vehicle control.[1]
-
Incubate the cells for a specified duration (e.g., 5 days).[1]
-
At the end of the incubation period, detach the cells using trypsin.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells for each treatment condition.
Methylation-Specific PCR (MSP)
MSP is used to determine the methylation status of specific gene promoters.
Materials:
-
Genomic DNA extracted from RG108-treated and control cells
-
Bisulfite conversion kit
-
Primers specific for the methylated and unmethylated sequences of the target gene promoter (e.g., p16, GSTP1)
-
PCR reagents
-
Agarose gel electrophoresis system
Protocol:
-
Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Perform two separate PCR reactions for each bisulfite-converted DNA sample: one with primers specific for the methylated sequence and one with primers for the unmethylated sequence.
-
Amplify the DNA using a standard PCR protocol.
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band in the "methylated" reaction indicates methylation, while a band in the "unmethylated" reaction indicates a lack of methylation.
Bisulfite Sequencing
This technique provides a detailed, base-resolution analysis of the methylation pattern within a specific genomic region.
Materials:
-
Genomic DNA
-
Bisulfite conversion kit
-
PCR primers flanking the region of interest
-
TA cloning vector and competent E. coli (for cloning-based sequencing) or next-generation sequencing platform
-
Sanger or next-generation sequencing reagents
Protocol:
-
Perform bisulfite conversion of the genomic DNA.
-
Amplify the target region using PCR with primers that do not contain CpG sites.
-
Purify the PCR product.
-
For traditional sequencing, ligate the PCR product into a TA cloning vector, transform E. coli, and sequence the inserts from multiple individual clones. For next-generation sequencing, prepare a library from the PCR product and sequence on a suitable platform.
-
Align the obtained sequences to the in silico converted reference sequence to determine the methylation status of each CpG site.
Visualizations
Signaling Pathway
The following diagram illustrates the epigenetic signaling pathway influenced by RG108, leading to the reactivation of tumor suppressor genes.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the efficacy of a DNMT inhibitor like RG108.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-senescence effects of DNA methyltransferase inhibitor RG108 in human bone marrow mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DNA methylation inhibitor RG108 protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Methylation Inhibition Reversibly Impairs the Long-Term Context Memory Maintenance in Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing treatment of DNA methyltransferase inhibitor RG108 on porcine fibroblasts for somatic cell nuclear transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of DNA Methyltransferase by RG108 Promotes Pluripotency-Related Character of Porcine Bone Marrow Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbiotech.com [ijbiotech.com]
The Core Mechanism of RG108: An In-depth Technical Guide to its Effect on DNA Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG108, also known as N-Phthalyl-L-tryptophan, is a non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs).[1][2] Unlike nucleoside analogs such as 5-azacytidine, RG108 does not require incorporation into the DNA to exert its inhibitory effect. Instead, it is thought to directly block the active site of DNMT enzymes, preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to cytosine residues within CpG dinucleotides.[3][4] This mode of action leads to the passive demethylation of DNA during replication and the subsequent reactivation of epigenetically silenced genes, including critical tumor suppressor genes.[2][5] Its specificity and low cytotoxicity at effective concentrations have made RG108 a valuable tool in epigenetic research and a potential candidate for therapeutic development.[1][6]
Quantitative Effects of RG108 on DNA Methylation and Gene Expression
The following tables summarize the quantitative data from various studies investigating the impact of RG108 on global DNA methylation, DNMT activity, and the expression of key genes.
Table 1: Effect of RG108 on Global DNA Methylation and DNMT Activity
| Cell Type/Organism | RG108 Concentration | Treatment Duration | Effect on Global DNA Methylation | Effect on DNMT Activity | Reference |
| Human Bone Marrow-derived Mesenchymal Stem Cells (hBMSCs) | 50 µM | 3 days | 42% loss | 75% decrease | [Assis et al., 2018] |
| Buffalo Adult Fibroblasts | 20 µM | 72 hours | Significant decrease (Relative intensity of 0.94 ± 0.03 vs. 1.0 ± 0.02 in control) | - | [Sun et al., 2016] |
| Buffalo Adult Fibroblasts | 100 µM | 72 hours | Significant decrease (Relative intensity of 0.92 ± 0.05 vs. 1.0 ± 0.02 in control) | - | [Sun et al., 2016] |
| Porcine Fetal Fibroblasts | 5 µM | 72 hours | Time-dependent decrease | - | [Ledwina et al., 2019] |
| Porcine Fetal Fibroblasts | 50 µM | 72 hours | Time-dependent decrease | - | [Ledwina et al., 2019] |
Table 2: Effect of RG108 on Gene-Specific Demethylation and Re-expression
| Cell Type | Gene | RG108 Concentration | Treatment Duration | Promoter Demethylation | Gene Re-expression | Reference |
| HCT116 (Colon Cancer) | p16Ink4a | 10 µM | Not specified | Yes (qualitative) | Yes (qualitative) | [Brueckner et al., 2005] |
| HCT116 (Colon Cancer) | SFRP1 | 10 µM | Not specified | Yes (qualitative) | Yes (qualitative) | [Brueckner et al., 2005] |
| HCT116 (Colon Cancer) | TIMP-3 | 10 µM | Not specified | Yes (qualitative) | Yes (qualitative) | [Brueckner et al., 2005] |
| LNCaP (Prostate Cancer) | GSTP1 | Chronic treatment | Not specified | Significant decrease | Yes | [Henrique et al., 2007] |
| LNCaP (Prostate Cancer) | APC | Chronic treatment | Not specified | Significant decrease | Yes | [Henrique et al., 2007] |
| LNCaP (Prostate Cancer) | RAR-β2 | Chronic treatment | Not specified | Significant decrease | No | [Henrique et al., 2007] |
| Human Adipose Tissue-derived Stem Cells (hADSCs) | OCT4 | 5 µM | 4 days | Inferred | 28.6-fold increase (P=0.012) | [Gholami et al., 2021] |
| Human Adipose Tissue-derived Stem Cells (hADSCs) | SOX2 | 5 µM | 4 days | Inferred | 2.7-fold increase (P<0.001) | [Gholami et al., 2021] |
| Human Adipose Tissue-derived Stem Cells (hADSCs) | NANOG | 5 µM | 4 days | Inferred | 14.7-fold increase (P=0.009) | [Gholami et al., 2021] |
| Human Adipose Tissue-derived Stem Cells (hADSCs) | KLF4 | 5 µM | 4 days | Inferred | 2.2-fold increase (P<0.001) | [Gholami et al., 2021] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a reproducible framework for researchers.
Protocol 1: Cell Culture and RG108 Treatment
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and culture in standard growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
RG108 Preparation: Prepare a stock solution of RG108 in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 25 µM, 50 µM). A vehicle control using the same concentration of DMSO should be included in all experiments.
-
Treatment: After allowing the cells to adhere and reach a certain confluency (e.g., 50-70%), replace the existing medium with the RG108-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the specified duration (e.g., 24 hours, 48 hours, 72 hours, or longer for chronic treatments). The medium can be replaced with fresh RG108-containing medium every 24-48 hours if required for longer experiments.
-
Harvesting: Following the treatment period, harvest the cells for downstream analysis. For DNA analysis, cells can be trypsinized, washed with PBS, and pelleted. For RNA analysis, cells can be directly lysed in the culture dish using a suitable lysis buffer.
Protocol 2: Global DNA Methylation Assay (ELISA-based)
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from RG108-treated and control cells using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure accurate input for the assay.
-
ELISA Assay: Utilize a global DNA methylation quantification kit (e.g., MethylFlash™ Global DNA Methylation (5-mC) ELISA Easy Kit).
-
Bind a specific amount of DNA (e.g., 100 ng) to the assay wells.
-
Add capture and detection antibodies specific for 5-methylcytosine (5-mC).
-
Add a developing solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of global DNA methylation by comparing the absorbance of the samples to a standard curve generated with control DNA provided in the kit.
Protocol 3: Gene-Specific Methylation Analysis (Bisulfite Sequencing)
-
Bisulfite Conversion: Treat genomic DNA (typically 500 ng to 1 µg) with sodium bisulfite using a commercial kit (e.g., EpiTect Bisulfite Kit). This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter region of the gene of interest from the bisulfite-converted DNA using primers specifically designed to anneal to the converted sequence. Nested PCR is often employed to increase the specificity and yield of the desired product.
-
Cloning and Sequencing:
-
Ligate the PCR products into a cloning vector (e.g., pGEM-T Easy Vector).
-
Transform the ligated vectors into competent E. coli cells.
-
Select individual bacterial colonies and isolate the plasmid DNA.
-
Sequence the inserted DNA from multiple clones (typically 8-10) for each experimental condition to determine the methylation status of individual CpG sites.
-
-
Data Analysis: Align the obtained sequences and quantify the percentage of methylated cytosines for each CpG site in the amplified region.
Protocol 4: Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Isolate total RNA from RG108-treated and control cells using a suitable method (e.g., TRIzol reagent or a commercial RNA isolation kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA (typically 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target gene, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. Use a fluorescent dye such as SYBR Green for detection.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in RG108-treated samples compared to the control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways affected by RG108 and a typical experimental workflow.
Caption: A typical experimental workflow for studying the effects of RG108.
References
- 1. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RG 108, non-nucleoside DNA methyltransferase inhibitor (DNMT) (CAS 48208-26-0) | Abcam [abcam.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
The Non-Nucleoside DNMT Inhibitor RG108: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG108, also known as N-Phthalyl-L-tryptophan, is a pioneering non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs).[1][2][3] Its unique mechanism of action, which involves the direct blocking of the DNMT active site without incorporation into the DNA, distinguishes it from nucleoside analogue inhibitors.[1][4][5] This property contributes to its low cytotoxicity, making it a valuable tool for epigenetic research and a potential candidate for therapeutic development.[4][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of RG108, with a focus on its mechanism of action, experimental applications, and its influence on key cellular signaling pathways.
Chemical Structure and Properties
RG108 is a synthetic compound with the chemical formula C₁₉H₁₄N₂O₄ and a molecular weight of 334.3 g/mol .[2] Its structure features a phthalimide group attached to the amino group of L-tryptophan.
Table 1: Physicochemical Properties of RG108
| Property | Value | Reference |
| IUPAC Name | 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | [7] |
| Synonyms | N-Phthalyl-L-tryptophan | [1][7] |
| CAS Number | 48208-26-0 | [2] |
| Molecular Formula | C₁₉H₁₄N₂O₄ | [2] |
| Molecular Weight | 334.3 Da | [2] |
| Purity | ≥98% | |
| Appearance | Crystalline solid | [7] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 50 mg/ml | [7] |
| Storage | Store at -20°C for long-term | [2] |
Mechanism of Action: DNMT Inhibition
RG108 functions as a potent, non-competitive inhibitor of DNA methyltransferases, with a reported IC₅₀ of 115 nM in cell-free assays.[1][7][8] Unlike nucleoside analogs such as 5-azacytidine, RG108 does not require incorporation into the DNA to exert its inhibitory effect. Instead, it directly binds to the active site of DNMTs, preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to cytosine residues in DNA.[1][4][5] This reversible inhibition of DNMT activity leads to passive demethylation of the genome during DNA replication.
The primary target of RG108 is DNMT1, the maintenance methyltransferase, although it can also inhibit de novo methyltransferases.[1] By preventing the methylation of newly synthesized DNA strands, RG108 leads to the reactivation of epigenetically silenced genes, including tumor suppressor genes.[1][2][3]
Quantitative Data Summary
Table 2: Biological Activity and Efficacy of RG108
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ (DNMT Inhibition) | Cell-free assay | 115 nM | [1][7][8] |
| IC₅₀ (Cell Proliferation) | Eca-109 (Esophageal Cancer) | 70 µM | [9] |
| IC₅₀ (Cell Proliferation) | TE-1 (Esophageal Cancer) | 75 µM | [9] |
| Effective Concentration (Genomic Demethylation) | Human cell lines | 10 µM | [7] |
| In Vivo Dosage (Mouse Model) | Esophageal Cancer Xenograft | 50 mg/kg | [2] |
| In Vivo Dosage (Mouse Model) | Noise-Induced Hearing Loss | 1 mg/kg and 10 mg/kg (intraperitoneal) | [1] |
Experimental Protocols
In Vitro DNA Methyltransferase (DNMT) Activity Assay
This protocol is a generalized procedure for assessing the inhibitory effect of RG108 on DNMT activity in a cell-free system.
Materials:
-
Recombinant DNMT1 enzyme
-
S-adenosyl-L-[methyl-³H]methionine
-
DNA substrate (e.g., poly(dI-dC) or a specific CpG-containing oligonucleotide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)
-
RG108 stock solution (in DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DNA substrate, and recombinant DNMT1 enzyme.
-
Add varying concentrations of RG108 or vehicle (DMSO) to the reaction mixture.
-
Initiate the methylation reaction by adding S-adenosyl-L-[methyl-³H]methionine.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by placing the tubes on ice and adding a stop solution (e.g., 2 M NaCl, 0.5 M EDTA).
-
Spot the reaction mixture onto DEAE-filter-mats and wash three times with 0.2 M ammonium bicarbonate to remove unincorporated [³H]SAM.
-
Wash the filter-mats with ethanol and allow them to dry.
-
Place the filter-mats in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter. The amount of incorporated [³H]methyl groups is proportional to the DNMT activity.
-
Calculate the percentage of inhibition for each RG108 concentration relative to the vehicle control to determine the IC₅₀ value.
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to determine the effect of RG108 on the viability of cultured cells.[1][2][4]
Materials:
-
Cells of interest cultured in a 96-well plate
-
RG108 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of RG108 or vehicle (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by RG108 using flow cytometry.[5][10][11]
Materials:
-
Cells treated with RG108 or vehicle
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Signaling Pathways Modulated by RG108
Apoptosis Induction via the Bcl-2 Pathway
RG108 has been shown to induce apoptosis in cancer cells by modulating the expression of key proteins in the Bcl-2 family.[2] Specifically, treatment with RG108 can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.
Modulation of the TGF-β Signaling Pathway
In the context of esophageal cancer, RG108, when used in combination with ionizing radiation, has been observed to alter the expression of multiple genes within the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][10] The TGF-β pathway is a critical regulator of cell growth, differentiation, and apoptosis. While the precise mechanism of RG108's influence on this pathway is still under investigation, its ability to modulate gene expression through DNA demethylation likely plays a key role.
Conclusion
RG108 stands as a significant tool in the field of epigenetics, offering a specific and low-toxicity method for inhibiting DNA methylation. Its ability to reactivate silenced genes has profound implications for cancer research, regenerative medicine, and the study of various other diseases with an epigenetic basis. The experimental protocols and pathway analyses provided in this guide offer a foundation for researchers to explore the multifaceted effects of RG108 in their own work. Further investigation into the full range of signaling pathways modulated by RG108 will undoubtedly uncover new therapeutic opportunities.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. epigentek.com [epigentek.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. google.com [google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. mdpi.com [mdpi.com]
RG108: An In-depth Technical Guide to a Key Epigenetic Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RG108, also known by its chemical name N-Phthalyl-L-tryptophan, is a pioneering non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs). By specifically blocking the active site of these enzymes, RG108 offers a potent tool for reversing epigenetic silencing of genes implicated in a wide array of cellular processes and diseases. Its demonstrated ability to reactivate tumor suppressor genes, enhance cellular reprogramming, and modulate gene expression without significant cytotoxicity has positioned it as a valuable compound in both basic and translational epigenetic research. This guide provides a comprehensive overview of RG108, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its impact on cellular signaling pathways.
Core Concepts: Mechanism of Action and Chemical Properties
RG108 is a non-nucleoside analog that was specifically designed to inhibit the activity of DNA methyltransferases.[1] Unlike nucleoside analogs such as 5-azacytidine, which require incorporation into the DNA to exert their effect and can exhibit higher toxicity, RG108 directly binds to the active site of DNMTs, preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to cytosine residues in DNA.[1][2] This direct, competitive inhibition leads to a passive demethylation of the genome as cells divide and the methylation patterns are not maintained.
Chemical Properties:
| Property | Value |
| Chemical Name | N-Phthalyl-L-tryptophan |
| Synonyms | RG-108 |
| CAS Number | 48208-26-0 |
| Molecular Formula | C₁₉H₁₄N₂O₄ |
| Molecular Weight | 334.33 g/mol |
Quantitative Data on RG108 Efficacy
The efficacy of RG108 has been quantified across various experimental models. The following tables summarize key quantitative findings.
Table 2.1: Inhibitory Concentration (IC50) of RG108
| Target/Cell Line | IC50 Value | Reference |
| DNA Methyltransferase (DNMT) | 115 nM | [3] |
| Eca-109 (Esophageal Cancer) | 70 µM | [1] |
| TE-1 (Esophageal Cancer) | 75 µM | [1] |
Table 2.2: Effects of RG108 on DNA Methylation and DNMTs
| Cell Type | RG108 Concentration | Treatment Duration | Effect | Reference |
| Human Prostate Cancer Cells (LNCaP, 22Rv1) | Not specified | Chronic | Decreased DNMT activity and DNMT1 expression | [2] |
| Human Adipose-Derived Stem Cells (hADSCs) | 5 µM | 4 days | Decreased overall DNA methylation | [4] |
Table 2.3: RG108-Induced Changes in Gene Expression
| Cell Type | RG108 Concentration | Treatment Duration | Gene(s) Affected | Fold Change/Effect | Reference |
| Human Adipose-Derived Stem Cells (hADSCs) | 5 µM | 4 days | OCT4, SOX2, NANOG, KLF4 | Upregulation | [4] |
| Human Prostate Cancer Cells (LNCaP, 22Rv1) | Not specified | Chronic | GSTP1, APC | mRNA re-expression | [2] |
| Porcine Fetal Fibroblasts (in SCNT embryos) | Not specified | Not specified | H3K4 methyltransferases | >2-fold higher expression | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving RG108.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of RG108 on cell viability and to determine its IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
RG108 Treatment: Prepare a series of RG108 dilutions in culture medium. Remove the medium from the wells and add 100 µL of the respective RG108 dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest RG108 treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of RG108 concentration and fitting a dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the changes in the expression of target genes following RG108 treatment.
-
Cell Treatment and RNA Extraction: Treat cells with RG108 at the desired concentration and for the appropriate duration. Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or RNeasy).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR thermal cycler using a standard three-step or two-step cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression fold change using the ΔΔCt method.
Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the protein levels of target genes after RG108 treatment.
-
Cell Lysis and Protein Quantification: Treat cells with RG108, then wash with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
Signaling Pathways and Cellular Processes Modulated by RG108
RG108's primary effect of DNMT inhibition triggers a cascade of downstream events, significantly impacting cellular signaling and function.
Mechanism of DNMT Inhibition and Downstream Effects
The core mechanism of RG108 involves the direct inhibition of DNMTs, leading to a reduction in DNA methylation and the reactivation of silenced genes. This process can be visualized as a direct pathway from RG108 to altered gene expression.
Caption: Mechanism of RG108 action leading to altered cellular processes.
Induction of Apoptosis
Several studies have demonstrated that RG108 can induce apoptosis in cancer cells, a critical process for eliminating malignant cells. The reactivation of tumor suppressor genes, which are often silenced by hypermethylation in cancer, can trigger apoptotic pathways.
Caption: RG108-induced apoptosis signaling cascade.
Off-Target Effects and Toxicity
A significant advantage of RG108 over nucleoside DNMT inhibitors is its reported low cytotoxicity at effective concentrations.[1][5] Studies have shown that RG108 can inhibit DNA methylation and reactivate silenced genes without causing significant cell death in normal cells. However, as with any small molecule inhibitor, the potential for off-target effects should be considered, though extensive profiling of RG108's off-target interactions is not widely published.
Conclusion and Future Directions
RG108 remains a cornerstone tool in epigenetic research, offering a specific and low-toxicity method for studying the role of DNA methylation in health and disease. Its utility in cancer research, regenerative medicine, and developmental biology continues to be explored. Future research will likely focus on elucidating its full range of off-target effects, its potential for combination therapies with other epigenetic modifiers or conventional cancer treatments, and the development of derivatives with enhanced potency and specificity. While no clinical trials for RG108 are currently active, its foundational role in demonstrating the therapeutic potential of non-nucleoside DNMT inhibitors has paved the way for the development of next-generation epigenetic drugs.
References
- 1. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.harvard.edu [scholar.harvard.edu]
- 5. The DNA methylation inhibitor RG108 protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RG108 in Gene Reactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG108 is a pioneering non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs). It has garnered significant attention in the field of epigenetics for its ability to reactivate genes silenced by DNA hypermethylation, a common hallmark of cancer and other diseases. This technical guide provides an in-depth overview of the core mechanisms of RG108, its impact on gene reactivation, quantitative data from key studies, detailed experimental protocols for its evaluation, and visualizations of the associated signaling pathways.
Core Mechanism of Action
RG108 functions as a direct inhibitor of DNMTs, the enzymes responsible for establishing and maintaining DNA methylation patterns. Unlike nucleoside analogs that require incorporation into the DNA and can cause cytotoxicity, RG108 is a non-covalent inhibitor that blocks the active site of DNMTs.[1][2] This direct inhibition prevents the transfer of methyl groups to cytosine residues in CpG dinucleotides within gene promoter regions. The consequence of this enzymatic blockade is the passive demethylation of DNA during subsequent rounds of cell division. As the methylation marks are lost, the chromatin structure becomes more accessible to transcription factors, leading to the re-expression of previously silenced genes.[1][3]
Quantitative Data on RG108 Efficacy
The following tables summarize key quantitative data from various studies investigating the efficacy of RG108.
Table 1: Inhibitory Concentration (IC50) of RG108
| Target/Effect | Cell Line/System | IC50 Value | Reference |
| DNMT Inhibition | In vitro | 115 nM | [2] |
| Cell Growth Inhibition | Eca-109 (Esophageal Cancer) | 70 µM | [4] |
| Cell Growth Inhibition | TE-1 (Esophageal Cancer) | 75 µM | [4] |
Table 2: Effects of RG108 on DNMT Activity and Global Methylation
| Parameter | Cell Line | RG108 Concentration | % Change | Reference |
| DNMT Activity | hBMSCs | 50 µM | 75% decrease | [5] |
| Global DNA Methylation | hBMSCs | 50 µM | 42% decrease | [5] |
| Genomic DNA Demethylation | HCT116 | 10 µM (5 days) | 20% decrease | [1] |
| Genomic DNA Demethylation | HCT116 | 10 µM (15 days) | 30% decrease | [1] |
| Genomic DNA Demethylation | NALM-6 | 10 µM (5 days) | 10% decrease | [1] |
| Genomic DNA Demethylation | NALM-6 | 10 µM (15 days) | 30% decrease | [1] |
Table 3: Gene Reactivation Mediated by RG108
| Gene(s) | Cell Line | RG108 Concentration | Effect | Reference |
| p16Ink4a, SFRP1, TIMP-3 | HCT116 | 10 µM | Demethylation and reactivation | [3] |
| NANOG, OCT4, SOX2, KLF4 | Adipose-Derived Stem Cells | 5 µM | Upregulation of expression | |
| GSTP1, APC | Prostate Cancer Cells | Not specified | Promoter demethylation and mRNA re-expression | |
| NANOG, OCT4 | hBMSCs | 50 µM | Upregulation of expression | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of RG108.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of RG108 on cell proliferation and viability.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2.5 x 10³ cells/well and incubate for 24 hours.
-
RG108 Treatment: Treat cells with a range of RG108 concentrations and/or in combination with other treatments (e.g., irradiation).
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ environment.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Methylation-Specific PCR (MSP)
MSP is used to qualitatively assess the methylation status of specific gene promoters.[3]
-
DNA Extraction and Bisulfite Conversion: Extract genomic DNA from control and RG108-treated cells. Perform bisulfite conversion of the DNA, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Perform two separate PCR reactions for each sample using two sets of primers: one specific for the methylated DNA sequence and another for the unmethylated sequence.
-
Representative Primer Design (for a hypothetical gene):
-
Unmethylated Forward: 5'-GTGATTGTGTTTGTTGTTTTGT-3'
-
Unmethylated Reverse: 5'-CCAAACCCATCTCAAAACCAA-3'
-
Methylated Forward: 5'-TCGTTGCGTTCGTTGTTTTCGC-3'
-
Methylated Reverse: 5'-GAAACCGATCTCGAAACCGA-3'
-
-
-
Gel Electrophoresis: Visualize the PCR products on a 2% agarose gel. The presence of a band in the reaction with methylated-specific primers indicates methylation, while a band in the reaction with unmethylated-specific primers indicates a lack of methylation.
Bisulfite Sequencing
This method provides a quantitative, base-resolution analysis of DNA methylation.[1]
-
DNA Extraction and Bisulfite Conversion: As described for MSP.
-
PCR Amplification of Target Region: Amplify the promoter region of interest from the bisulfite-converted DNA using primers that do not contain CpG sites.
-
TIMP-3 Promoter Primers (as an example):
-
Forward: 5'-TTTGTTTTTTTAGTTTTTGTTTTTT-3'
-
Reverse: 5'-AATCCCCCAAACTCCAACTAC-3'
-
-
-
Cloning and Sequencing: Clone the PCR products into a suitable vector and sequence multiple clones to determine the methylation status of each CpG site.
Quantitative Reverse Transcription PCR (RT-qPCR)
RT-qPCR is used to quantify the expression levels of genes reactivated by RG108.[5]
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from control and RG108-treated cells and reverse transcribe it into cDNA.
-
qPCR Reaction: Perform qPCR using SYBR Green or a probe-based assay with primers specific for the gene of interest and a reference gene (e.g., β-actin) for normalization.
-
Representative RT-qPCR Program:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.
Signaling Pathways and Experimental Workflows
Core Mechanism of RG108 in Gene Reactivation
Caption: Core mechanism of RG108-mediated gene reactivation.
Reactivation of SFRP1 and Inhibition of the Wnt Signaling Pathway
Caption: RG108 reactivates SFRP1, an inhibitor of the Wnt pathway.
Experimental Workflow for Assessing RG108 Effects
Caption: General experimental workflow for studying RG108.
Conclusion
RG108 serves as a valuable research tool and a lead compound for the development of epigenetic therapies. Its non-nucleoside nature and specific mechanism of action make it a cleaner tool for studying the effects of DNA demethylation compared to cytotoxic nucleoside analogs. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to investigate the role of RG108 in gene reactivation and its potential therapeutic applications. Further research into the long-term effects and potential off-target impacts of RG108 will be crucial for its translation into clinical settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RG108 increases NANOG and OCT4 in bone marrow-derived mesenchymal cells through global changes in DNA modifications and epigenetic activation - PMC [pmc.ncbi.nlm.nih.gov]
RG108: A Deep Dive into Its Impact on Tumor Suppressor Gene Reactivation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
RG108 is a pioneering non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs). Its unique mechanism of action, which involves blocking the enzyme's active site without causing covalent trapping, has positioned it as a significant tool in epigenetic research and a potential therapeutic agent in oncology. This technical guide provides an in-depth analysis of RG108, focusing on its impact on the reactivation of tumor suppressor genes. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its study, and visualize relevant biological pathways and experimental workflows.
Introduction: The Role of DNA Methylation in Cancer
DNA methylation is a fundamental epigenetic modification that plays a crucial role in regulating gene expression. In mammals, this process primarily involves the addition of a methyl group to the 5-position of the cytosine pyrimidine ring, predominantly within CpG dinucleotides. This reaction is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).
In a healthy cellular state, DNA methylation patterns are meticulously maintained, contributing to genomic stability and the silencing of transposable elements. However, in various cancers, these patterns are profoundly disrupted. A hallmark of many tumors is global hypomethylation accompanied by localized hypermethylation of CpG islands within the promoter regions of tumor suppressor genes. This hypermethylation leads to the transcriptional silencing of these critical genes, thereby disabling the cell's natural defenses against uncontrolled proliferation and promoting tumorigenesis.
The reversibility of epigenetic modifications like DNA methylation has opened up new avenues for cancer therapy. The development of DNMT inhibitors aims to reverse the aberrant hypermethylation of tumor suppressor genes, restore their expression, and consequently inhibit cancer cell growth.
RG108: A Novel Non-Nucleoside DNMT Inhibitor
RG108, with the chemical name N-Phthalyl-L-tryptophan, is a small molecule that was identified through rational drug design as a non-nucleoside inhibitor of DNMTs. Unlike nucleoside analogs such as 5-azacytidine and decitabine, which are incorporated into DNA and form covalent adducts with DNMTs, RG108 acts through a distinct, non-covalent mechanism.
Mechanism of Action
RG108 functions by directly binding to the active site of DNMT enzymes. This binding physically obstructs the entry of the natural substrate, S-adenosylmethionine (SAM), the methyl group donor, thereby preventing the transfer of a methyl group to the cytosine base. This non-covalent, competitive inhibition mechanism is a key feature of RG108, contributing to its lower toxicity profile compared to nucleoside-based inhibitors. A significant advantage of RG108 is its selectivity; it has been shown to cause demethylation and reactivation of tumor suppressor genes without significantly affecting the methylation of repetitive centromeric satellite sequences, which is crucial for maintaining chromosomal stability.[1][2][3]
Quantitative Data on RG108's Efficacy
The efficacy of RG108 has been evaluated in various cancer cell lines and in vivo models. The following tables summarize key quantitative findings from these studies.
Table 1: In Vitro Efficacy of RG108 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |
| HCT116 | Colon Cancer | Cell Proliferation | - | Concentration-dependent inhibition | [1] |
| Eca-109 | Esophageal Cancer | MTT Assay | IC50 | 70 µM | [3] |
| TE-1 | Esophageal Cancer | MTT Assay | IC50 | 75 µM | [3] |
| LNCaP | Prostate Cancer | Cell Viability | - | Significant dose and time-dependent growth inhibition | [4] |
| 22Rv1 | Prostate Cancer | Cell Viability | - | Significant dose and time-dependent growth inhibition | [4] |
| DU145 | Prostate Cancer | Cell Viability | - | Significant dose and time-dependent growth inhibition | [4] |
| PC-3 | Prostate Cancer | Cell Viability | - | No significant effect on proliferation | [4] |
| - | Cell-Free Assay | In vitro methylation | IC50 | 115 nM | [4] |
Table 2: Reactivation of Tumor Suppressor Genes by RG108
| Gene | Cancer Type | Cell Line | Method | Result | Citation |
| p16Ink4a | Colon Cancer | HCT116 | RT-PCR | Reactivation of expression at 10 µM | [1] |
| SFRP1 | Colon Cancer | HCT116 | RT-PCR | Reactivation of expression at 10 µM | [1] |
| TIMP-3 | Colon Cancer | HCT116 | RT-PCR, Bisulfite Sequencing | Reactivation of expression and promoter demethylation at 10 µM | [1] |
| GSTP1 | Prostate Cancer | LNCaP, 22Rv1 | qMSP, RT-PCR | Decreased promoter hypermethylation and mRNA re-expression | [4] |
| APC | Prostate Cancer | LNCaP, 22Rv1 | qMSP, RT-PCR | Decreased promoter hypermethylation and mRNA re-expression | [4] |
| RAR-β2 | Prostate Cancer | LNCaP, 22Rv1 | qMSP | Decreased promoter hypermethylation | [4] |
Table 3: In Vivo Efficacy of RG108
| Cancer Type | Model | Treatment | Endpoint | Result | Citation |
| Esophageal Cancer | Eca-109 Xenograft | RG108 + Ionizing Radiation (IR) | Tumor Volume | 57% reduction compared to control | [3] |
Signaling Pathways Modulated by RG108
RG108's ability to reactivate tumor suppressor genes has profound effects on various signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
The p16INK4a/Rb Pathway
The p16INK4a gene is a critical tumor suppressor that functions as a cyclin-dependent kinase (CDK) inhibitor. By inhibiting CDK4 and CDK6, p16INK4a prevents the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb binds to the E2F transcription factor, preventing it from activating the transcription of genes required for the G1 to S phase transition of the cell cycle. In many cancers, the p16INK4a promoter is hypermethylated, leading to its silencing and uncontrolled cell proliferation. RG108 has been shown to demethylate the p16INK4a promoter, restoring its expression and reactivating this critical cell cycle checkpoint.[1]
Caption: The p16INK4a/Rb pathway and the inhibitory effect of RG108.
The TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a complex pathway that can have both tumor-suppressive and tumor-promoting roles depending on the cellular context. In the context of some cancers, components of the TGF-β pathway can be silenced by methylation. For instance, Secreted Frizzled-Related Protein 1 (SFRP1), a negative regulator of the Wnt signaling pathway which can be influenced by TGF-β signaling, is often silenced in colorectal cancer. Studies have shown that RG108 can reactivate SFRP1 expression.[1] Furthermore, in esophageal cancer, RG108 in combination with radiation has been shown to alter the expression of genes involved in the TGF-β signaling pathway.[3]
Caption: RG108's influence on the TGF-β signaling pathway via SFRP1 reactivation.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the effects of RG108.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of RG108 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, LNCaP)
-
Complete cell culture medium
-
RG108 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of RG108 in complete medium.
-
Remove the medium from the wells and add 100 µL of the RG108 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
DNA Methylation Analysis (Methylation-Specific PCR - MSP)
This protocol is used to determine the methylation status of specific CpG islands in the promoter regions of tumor suppressor genes.
Materials:
-
Genomic DNA extracted from RG108-treated and untreated cells
-
Bisulfite conversion kit
-
Primers specific for methylated and unmethylated sequences of the target gene
-
PCR master mix
-
Agarose gel and electrophoresis equipment
Procedure:
-
Treat cells with the desired concentration of RG108 for a specific duration.
-
Extract genomic DNA from both treated and untreated cells.
-
Perform bisulfite conversion of the genomic DNA using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Perform two separate PCR reactions for each DNA sample using:
-
A primer set that specifically recognizes the methylated sequence.
-
A primer set that specifically recognizes the unmethylated sequence.
-
-
The PCR cycling conditions should be optimized for each primer set. A typical program includes an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analyze the PCR products by agarose gel electrophoresis.
-
The presence of a PCR product in the reaction with methylated-specific primers indicates methylation, while a product in the reaction with unmethylated-specific primers indicates a lack of methylation.
Gene Expression Analysis (Quantitative Reverse Transcription PCR - qRT-PCR)
This protocol is used to quantify the changes in mRNA expression levels of tumor suppressor genes following RG108 treatment.
Materials:
-
Total RNA extracted from RG108-treated and untreated cells
-
Reverse transcription kit
-
Primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR master mix (containing SYBR Green or a fluorescent probe)
-
Real-time PCR instrument
Procedure:
-
Treat cells with various concentrations of RG108.
-
Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96-well plate, including reactions for the target gene and the housekeeping gene for each sample, as well as no-template controls.
-
Perform the qPCR using a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in RG108-treated samples relative to the untreated control, normalized to the housekeeping gene.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the impact of RG108 on a specific tumor suppressor gene.
Caption: A typical experimental workflow for studying RG108's effects.
Conclusion and Future Directions
RG108 has emerged as a valuable research tool and a promising lead compound in the field of epigenetics and cancer therapy. Its non-nucleoside, non-covalent inhibitory mechanism offers a favorable safety profile compared to traditional DNMT inhibitors. The ability of RG108 to specifically reactivate tumor suppressor genes without inducing widespread genomic instability underscores its potential as a targeted therapeutic agent.
The data presented in this guide highlight RG108's efficacy in inhibiting the growth of various cancer cell lines and reactivating key tumor suppressor genes. The detailed experimental protocols provide a foundation for researchers to further investigate its mechanisms and therapeutic applications.
Future research should focus on:
-
In vivo efficacy and safety: More extensive preclinical studies in various animal models are needed to fully evaluate the therapeutic potential and long-term safety of RG108.
-
Combination therapies: Investigating the synergistic effects of RG108 with other anticancer agents, such as chemotherapy, radiation therapy, and immunotherapy, could lead to more effective treatment strategies.
-
Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to RG108 treatment will be crucial for its clinical translation.
-
Delivery systems: Exploring novel drug delivery systems to enhance the targeted delivery of RG108 to tumor tissues could improve its efficacy and reduce potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of early growth response 2 expression by secreted frizzled related protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
RG108: A Technical Guide to its Application in Cellular Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular reprogramming, the process of converting somatic cells into a pluripotent state, holds immense promise for regenerative medicine and disease modeling. A key epigenetic barrier to this process is DNA methylation, which silences pluripotency-associated genes. RG108, a non-nucleoside small molecule, has emerged as a potent inhibitor of DNA methyltransferases (DNMTs), facilitating the reactivation of these critical genes. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing RG108 in cellular reprogramming studies. It consolidates quantitative data on its efficacy, details experimental protocols for its application, and visualizes the underlying molecular pathways and experimental workflows.
Mechanism of Action: Reawakening Pluripotency through Demethylation
RG108 functions as a direct inhibitor of DNA methyltransferases, with a reported IC₅₀ of 115 nM.[1] Unlike nucleoside analogs, RG108 is non-toxic and acts by binding to the active site of DNMT enzymes, thereby preventing the transfer of methyl groups to cytosine residues in DNA.[1] This inhibition leads to a global reduction in DNA methylation, with a significant impact on the promoter regions of key pluripotency-associated transcription factors.
Studies have demonstrated that treatment of various somatic and mesenchymal stem cells with RG108 leads to the demethylation and subsequent upregulation of core pluripotency genes, including Oct4, Sox2, Nanog, and Klf4.[2][3][4] This epigenetic remodeling is a crucial step in erasing the somatic cell identity and reactivating the embryonic gene expression program necessary for pluripotency.
Quantitative Impact of RG108 on Cellular Reprogramming
The application of RG108 in cellular reprogramming protocols has shown significant quantitative improvements in both gene expression and the efficiency of induced pluripotent stem cell (iPSC) generation.
Upregulation of Pluripotency Gene Expression
Treatment with RG108 has been shown to dramatically increase the transcript levels of key pluripotency genes. The following table summarizes the fold-change in gene expression observed in various studies.
| Cell Type | RG108 Concentration | Treatment Duration | Gene | Fold Change (vs. Control) | Reference |
| Human Adipose-derived Stem Cells (hADSCs) | 5 µM | 4 days | OCT4 | 28.6 | [4] |
| Human Adipose-derived Stem Cells (hADSCs) | 5 µM | 4 days | SOX2 | 2.7 | [4] |
| Human Adipose-derived Stem Cells (hADSCs) | 5 µM | 4 days | NANOG | 14.7 | [4] |
| Human Adipose-derived Stem Cells (hADSCs) | 5 µM | 4 days | KLF4 | 2.2 | [4] |
| Porcine Bone Marrow MSCs (pBM-MSCs) | 10 µM | 48 hours | NANOG | Significantly Increased | [3] |
| Porcine Bone Marrow MSCs (pBM-MSCs) | 10 µM | 48 hours | POU5F1 | Significantly Increased | [3] |
| Human Bone Marrow MSCs (hBM-MSCs) | 50 µM | 3 days | NANOG | Significantly Upregulated | [2] |
| Human Bone Marrow MSCs (hBM-MSCs) | 50 µM | 3 days | OCT4 | Significantly Upregulated | [2] |
Enhanced Reprogramming Efficiency
The use of RG108 as a supplement in reprogramming cocktails has been demonstrated to increase the efficiency of iPSC generation.
| Reprogramming Method | Cell Type | RG108 Effect | Reference |
| Somatic Cell Nuclear Transfer (SCNT) | Porcine Fetal Fibroblasts | Higher cleavage and blastocyst rates | |
| Retroviral transduction | Human and Mouse Somatic Cells | Enhances reprogramming efficiency | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of RG108 in Pluripotency Induction
The following diagram illustrates the molecular cascade initiated by RG108, leading to the activation of the pluripotency network.
Caption: RG108 inhibits DNMTs, reducing DNA methylation and reactivating pluripotency genes.
General Experimental Workflow for RG108-mediated Cellular Reprogramming
This diagram outlines a typical experimental procedure for utilizing RG108 to enhance cellular reprogramming.
Caption: Workflow for RG108-enhanced iPSC generation and subsequent analysis.
Detailed Experimental Protocols
Cell Culture and RG108 Treatment of Mesenchymal Stem Cells (MSCs)
This protocol is a generalized procedure based on methodologies reported for human and porcine MSCs.[2][3][4]
-
Cell Seeding: Plate MSCs (e.g., bone marrow- or adipose-derived) in a suitable culture vessel (e.g., 6-well plate) at a density of 5 x 10⁴ cells/cm². Culture in standard MSC growth medium overnight to allow for attachment.
-
RG108 Preparation: Prepare a stock solution of RG108 (e.g., 10 mM in DMSO) and store at -20°C. On the day of treatment, dilute the stock solution in pre-warmed culture medium to the desired final concentration (typically ranging from 5 µM to 50 µM).
-
RG108 Treatment: Aspirate the old medium from the MSC cultures and replace it with the RG108-containing medium.
-
Incubation: Incubate the cells for the desired duration (typically 48 hours to 4 days). The medium can be replaced with fresh RG108-containing medium every 48 hours if longer treatment times are required.
-
Control Group: Culture a parallel set of cells in medium containing the same concentration of DMSO as the RG108-treated group to serve as a vehicle control.
-
Harvesting: After the treatment period, wash the cells with PBS and harvest them for downstream analysis (e.g., RNA extraction for qPCR, DNA extraction for bisulfite sequencing, or protein extraction for Western blotting).
Quantitative PCR (qPCR) for Pluripotency Gene Expression
-
RNA Extraction: Extract total RNA from RG108-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based qPCR master mix. A typical reaction mixture includes:
-
cDNA template
-
Forward and reverse primers for target genes (e.g., OCT4, SOX2, NANOG, KLF4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control group.
Bisulfite Sequencing of Pluripotency Gene Promoters
-
DNA Extraction: Isolate genomic DNA from RG108-treated and control cells.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial bisulfite conversion kit. This process converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter regions of interest (e.g., NANOG promoter) from the bisulfite-converted DNA using primers specifically designed to anneal to the converted sequences.
-
Cloning and Sequencing: Clone the PCR products into a suitable vector and transform into competent E. coli. Isolate plasmid DNA from individual colonies and sequence the inserts.
-
Data Analysis: Align the obtained sequences to the reference sequence and quantify the percentage of methylated cytosines at each CpG site. A decrease in the percentage of methylated CpGs in the RG108-treated samples compared to the control indicates successful demethylation.
Immunocytochemistry for Pluripotency Markers
-
Cell Fixation: Plate RG108-treated and control cells on coverslips. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against pluripotency markers (e.g., anti-OCT4, anti-SOX2) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Increased fluorescence intensity of the pluripotency markers in the RG108-treated cells indicates an upregulation at the protein level.
Conclusion and Future Directions
RG108 represents a valuable tool in the field of cellular reprogramming, offering a non-toxic and effective means to overcome the epigenetic barrier of DNA methylation. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate RG108 into their reprogramming workflows. Future research will likely focus on optimizing the combined use of RG108 with other small molecules that target different epigenetic modifications, with the goal of further enhancing the efficiency, speed, and fidelity of iPSC generation. Such advancements will be critical in realizing the full therapeutic potential of reprogrammed cells in regenerative medicine and personalized therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. RG108 increases NANOG and OCT4 in bone marrow-derived mesenchymal cells through global changes in DNA modifications and epigenetic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA Methyltransferase by RG108 Promotes Pluripotency-Related Character of Porcine Bone Marrow Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RG108 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing RG108, a non-nucleoside DNA methyltransferase (DNMT) inhibitor, in cell culture experiments. The information compiled from various sources offers insights into its mechanism of action, optimal concentrations for different cell types, and detailed protocols for key experimental procedures.
Introduction to RG108
RG108, with the chemical name N-Phthalyl-L-tryptophan, is a small molecule that acts as a potent inhibitor of DNA methyltransferases.[1][2][3] Unlike nucleoside analogs, RG108 does not get incorporated into the DNA but instead directly blocks the active site of DNMT enzymes.[3] This inhibitory action prevents the transfer of methyl groups to cytosine residues in DNA, leading to passive demethylation during subsequent rounds of DNA replication. The primary applications of RG108 in research include the reactivation of epigenetically silenced tumor suppressor genes, enhancement of cellular reprogramming to induced pluripotent stem cells (iPSCs), and studying the broader role of DNA methylation in various biological processes.[1][4] Notably, RG108 is reported to exhibit low cytotoxicity at effective concentrations in numerous cell lines.[1][5]
Data Presentation: Effective Concentrations of RG108
The optimal concentration of RG108 is highly dependent on the cell type and the desired biological outcome. The following tables summarize the effective concentrations and treatment durations reported in various studies.
Table 1: Effective Concentrations of RG108 in Different Cell Lines
| Cell Line/Type | Application | Effective Concentration | Treatment Duration | Observed Effect |
| Human Adipose-Derived Stem Cells (hADSCs) | Enhancement of differentiation potential | 5 µM | 4 days | Increased proliferation and upregulation of pluripotency-related genes.[4] |
| Human Prostate Cancer Cell Lines (LNCaP, 22Rv1, DU145) | Anti-tumoral activity | Not specified (dose and time-dependent) | Not specified | Growth inhibition and apoptosis induction.[6] |
| Human MCF7 Breast Cancer Cells | Growth Inhibition (GI50) | 127.9 µM | Not specified | 50% growth inhibition.[1] |
| Porcine Fetal Fibroblasts | Improved SCNT embryonic development | 5 µM | 72 hours | Time-dependent decrease of genome-wide DNA methylation. |
| Buffalo Adult Fibroblasts | Improved SCNT embryonic development | 20 µM | 72 hours | Decreased DNA methylation and reduced DNMT1 gene expression. |
| Human Bone Marrow-Derived Mesenchymal Stem Cells (hBMSCs) | Epigenetic modulation | 50 µM | 3 days | 75% decrease in DNMTs activity and 42% loss of global DNA methylation without affecting viability. |
| Esophageal Cancer Cell Lines (Eca-109, TE-1) | Growth Inhibition (IC50) | 70 µM (Eca-109), 75 µM (TE-1) | Not specified | 50% inhibitory concentration for cell proliferation. |
Table 2: Cytotoxicity Data for RG108
Quantitative data on the cytotoxic concentration (CC50) of RG108 is limited in the reviewed literature, with most studies indicating low toxicity at effective concentrations.
| Cell Line | Cytotoxicity Metric | Value | Reference |
| Human MCF7 Breast Cancer Cells | GI50 (50% Growth Inhibition) | 127.9 µM | [1] |
| Human THP-1 Monocytes | Cytotoxicity | No significant toxicity observed | [5] |
| Human Cancer Cell Lines (General) | Cytotoxicity | No detectable toxicity at low micromolar concentrations | [1] |
Experimental Protocols
Preparation of RG108 Stock Solution
RG108 is soluble in DMSO and ethanol.[7] A common practice is to prepare a high-concentration stock solution in sterile DMSO, which can then be diluted to the desired working concentration in the cell culture medium.
Materials:
-
RG108 powder (Molecular Weight: 334.33 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required mass of RG108 to prepare a stock solution of a desired concentration (e.g., 10 mM or 100 mM). For a 10 mM stock solution, dissolve 3.34 mg of RG108 in 1 mL of DMSO.
-
Aseptically weigh the RG108 powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the RG108 is completely dissolved. Sonication may be used to aid dissolution.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 years or at -80°C for longer-term storage.[7]
General Protocol for Treating Cells with RG108
This protocol provides a general workflow for treating adherent cells with RG108. The specific cell seeding density, RG108 concentration, and treatment duration should be optimized for each cell line and experimental goal.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
RG108 stock solution (e.g., 10 mM in DMSO)
-
Sterile culture plates or flasks
-
Sterile pipette tips and tubes
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate, or T-25 flask) at a density that will allow for logarithmic growth throughout the treatment period.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Preparation of Working Solution:
-
On the day of treatment, thaw an aliquot of the RG108 stock solution.
-
Dilute the RG108 stock solution in fresh, pre-warmed complete culture medium to the desired final concentration. For example, to achieve a final concentration of 10 µM from a 10 mM stock, dilute the stock solution 1:1000 in the culture medium.
-
Important: Prepare a vehicle control by adding the same volume of DMSO (without RG108) to the culture medium. The final concentration of DMSO should typically be below 0.5% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the freshly prepared medium containing RG108 or the vehicle control to the respective wells or flasks.
-
Return the cells to the incubator and culture for the desired duration (e.g., 24, 48, 72 hours, or longer).
-
-
Downstream Analysis:
-
After the treatment period, the cells can be harvested for various downstream analyses, such as cytotoxicity assessment, DNA methylation analysis, gene expression analysis (qRT-PCR), or protein analysis (Western blot).
-
Protocol for Assessing RG108 Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.
Materials:
-
Cells treated with a range of RG108 concentrations and a vehicle control in a 96-well plate.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).
-
Microplate reader.
Protocol:
-
Cell Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
After 24 hours, treat the cells with a serial dilution of RG108 (e.g., 0.1, 1, 10, 50, 100, 200 µM) and a vehicle control. Include wells with medium only as a blank control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Protect the plate from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each RG108 concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the RG108 concentration to determine the CC50 value (the concentration that causes 50% cell death).
-
Protocol for Global DNA Methylation Analysis (ELISA-based)
This protocol provides a general overview of an ELISA-based method for quantifying global DNA methylation. Several commercial kits are available that provide optimized reagents and detailed instructions.
Materials:
-
Genomic DNA extracted from RG108-treated and control cells.
-
Global DNA Methylation ELISA Kit (e.g., from Cell Biolabs, Active Motif, or Epigentek). These kits typically include a DNA binding plate, capture and detection antibodies, wash buffers, and a substrate.
-
Microplate reader.
Protocol:
-
DNA Extraction and Quantification:
-
Extract high-quality genomic DNA from the treated and control cells using a standard DNA extraction kit.
-
Quantify the DNA concentration and assess its purity (A260/A280 ratio should be ~1.8).
-
-
ELISA Procedure (General Steps):
-
DNA Binding: Add a specific amount of genomic DNA (as recommended by the kit manufacturer, typically 50-200 ng) to the wells of the DNA binding plate provided in the kit.
-
Antibody Incubation: Add the primary antibody, which is specific for 5-methylcytosine (5-mC), to the wells. Incubate to allow the antibody to bind to the methylated DNA.
-
Washing: Wash the plate several times to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody. Incubate to allow it to bind to the primary antibody.
-
Washing: Wash the plate again to remove any unbound secondary antibody.
-
Substrate Addition and Signal Detection: Add the colorimetric or fluorometric substrate. The enzyme on the secondary antibody will convert the substrate, generating a signal that is proportional to the amount of 5-mC in the DNA sample.
-
Absorbance/Fluorescence Reading: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Quantify the amount of 5-mC in each sample by comparing its signal to a standard curve generated using the methylated DNA control provided in the kit.
-
Calculate the percentage of global DNA methylation for the RG108-treated samples relative to the control samples.
-
Mandatory Visualizations
DNA Methylation Pathway and RG108 Inhibition
The following diagram illustrates the process of DNA methylation by DNA methyltransferases (DNMTs) and the mechanism of inhibition by RG108.
Caption: DNA methylation pathway and the inhibitory action of RG108.
Experimental Workflow for Assessing RG108 Efficacy
This diagram outlines a typical experimental workflow to evaluate the effects of RG108 on a specific cell line.
Caption: A typical workflow for studying the effects of RG108 in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells [ijbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. RG108 | DNA Methyltransferase | TargetMol [targetmol.com]
Application Notes and Protocols for RG108 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG108 is a non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs).[1] It functions by binding to the active site of DNMT enzymes, thereby preventing the transfer of methyl groups to DNA.[1] This inhibition of DNA methylation can lead to the demethylation and subsequent re-activation of epigenetically silenced genes, including tumor suppressor genes.[1] RG108 is a valuable tool in epigenetics research and drug development for studying the role of DNA methylation in various biological processes and diseases, such as cancer and for enhancing the efficiency of induced pluripotent stem cell (iPS) generation.[1]
RG108 Properties and Specifications
A summary of the key physical and chemical properties of RG108 is provided in the table below.
| Property | Value |
| Molecular Weight | 334.33 g/mol |
| Formula | C₁₉H₁₄N₂O₄ |
| Appearance | Light yellow to yellow solid |
| Purity | ≥98% (HPLC) |
| CAS Number | 48208-26-0 |
| IC₅₀ (cell-free assay) | 115 nM |
RG108 Stock Solution Preparation in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing RG108 stock solutions due to its high solubilizing capacity for this compound.
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 33.43 | 100 |
| Ethanol | 33.43 | 100 |
Data sourced from Tocris Bioscience.[1]
Materials
-
RG108 powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM RG108 Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments.
-
Equilibrate Reagents: Allow the RG108 powder and DMSO to come to room temperature before use.
-
Weigh RG108: Accurately weigh the desired amount of RG108 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.34 mg of RG108.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the RG108 powder. To continue the example, add 1 mL of DMSO to the 3.34 mg of RG108.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the RG108 powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[2][3]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Stock Solution Stability
| Storage Temperature | Stability |
| -20°C | Up to 1 year[3] |
| -80°C | Up to 2 years[3] |
Note: It is strongly recommended to use fresh aliquots for each experiment to ensure consistent results.
Experimental Protocols and Working Concentrations
The optimal working concentration of RG108 can vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
General Cell Culture Protocol
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Working Solution: Thaw a single-use aliquot of the RG108 stock solution at room temperature. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium from a 10 mM stock, add 10 µL of the stock solution to the medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of RG108.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay and research question.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as gene expression analysis, western blotting, or cell viability assays.
Recommended Working Concentrations from Literature
| Application | Cell Type | Working Concentration | Incubation Time | Observed Effect |
| Inhibition of Cell Proliferation | Eca-109 and TE-1 (Esophageal Cancer) | 70 µM and 75 µM (IC₅₀) | Not specified | 50% inhibition of cell proliferation[4] |
| Radiosensitization | Eca-109 and TE-1 (Esophageal Cancer) | 25 µM | 6 hours (pretreatment) | Increased sensitivity to X-ray irradiation[4] |
| Induction of Pluripotency Gene Expression | Human Adipose-derived Stem Cells (hADSCs) | 5 µM | 4 days | Upregulation of OCT4, SOX2, and NANOG expression[5][6] |
| Inhibition of DNMT1 Expression | Buffalo Adult Fibroblasts | 10-100 µM | 72 hours | Significant decrease in DNMT1 gene expression |
| Improvement of SCNT Embryonic Development | Porcine Fetal Fibroblasts | 5 µM | 72 hours | Increased blastocyst rates of SCNT embryos[7] |
| Promotion of Pluripotency-Related Character | Porcine Bone Marrow Mesenchymal Stem Cells | 10 µM | 48 hours | Improved cellular anti-senescence, anti-apoptosis, and pluripotency[8] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of RG108
Caption: Mechanism of RG108 as a DNMT inhibitor.
Experimental Workflow for RG108 Stock Preparation
Caption: Workflow for preparing RG108 stock solution.
Experimental Workflow for Cell Treatment with RG108
Caption: Workflow for cell treatment with RG108.
References
- 1. RG 108 | DNA Methyltransferases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells [ijbiotech.com]
- 6. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing treatment of DNA methyltransferase inhibitor RG108 on porcine fibroblasts for somatic cell nuclear transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for RG108 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the effects of the DNA methyltransferase (DNMT) inhibitor, RG108, on various cancer cell lines, with a focus on treatment duration. Detailed protocols for key experimental assays are also included to facilitate the replication and further investigation of RG108's anti-cancer properties.
Introduction
RG108 is a non-nucleoside, small-molecule inhibitor of DNA methyltransferases with an IC50 of 115 nM.[1][2] It acts by binding to the active site of DNMTs, leading to the demethylation and re-expression of epigenetically silenced tumor suppressor genes.[1][3] This document outlines the application of RG108 in cancer cell line research, summarizing effective concentrations, treatment durations, and observed biological effects.
Data Summary: RG108 Treatment on Cancer Cell Lines
The following tables summarize the quantitative data on the effects of RG108 treatment across different cancer cell lines.
Table 1: Effects of RG108 on Prostate Cancer Cell Lines
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| LNCaP | 10 - 100 µM | Up to 15 days | Dose and time-dependent growth inhibition and apoptosis induction.[4] | [4] |
| Chronic | Chronic | Decreased promoter hypermethylation of GSTP1, APC, and RAR-β2.[4] | [4] | |
| 22Rv1 | 10 - 100 µM | Up to 15 days | Dose and time-dependent growth inhibition and apoptosis induction.[4] | [4] |
| DU145 | 10 - 100 µM | Up to 15 days | Dose and time-dependent growth inhibition and apoptosis induction.[4] | [4] |
| PC-3 | Not specified | Not specified | RG108 was tested on this cell line.[4] | [4] |
Table 2: Effects of RG108 on Esophageal Cancer Cell Lines
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| Eca-109 | 25 µM | 6 hours (pre-irradiation) | Increased radiosensitivity, enhanced apoptosis, and G2/M phase arrest post-irradiation.[5] | [5] |
| TE-1 | 25 µM | 6 hours (pre-irradiation) | Increased radiosensitivity.[5] | [5] |
Table 3: Effects of RG108 on Other Cell Lines
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| HCT116 (Colon) | 10 µM | 5 and 15 days | 20% and 30% reduction in genomic DNA methylation, respectively.[3] | [3] |
| NALM-6 (Leukemia) | Not specified | 5 and 15 days | 10% and 30% reduction in genomic DNA methylation, respectively.[3] | [3] |
| Porcine Bone Marrow Mesenchymal Stem Cells | 10 µM | 48 hours | Optimized condition for increased expression of pluripotency and anti-apoptotic genes.[6] | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of RG108 and a general workflow for assessing its effects on cancer cell lines.
Figure 1: Proposed mechanism of action for RG108 in cancer cells.
Figure 2: General experimental workflow for evaluating RG108 efficacy.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of RG108.
Cell Culture and RG108 Treatment
Materials:
-
Cancer cell line of interest (e.g., LNCaP, Eca-109)
-
Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
RG108 (dissolved in a suitable solvent like DMSO)
-
Tissue culture flasks/plates
Protocol:
-
Culture cancer cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/DNA extraction) and allow them to adhere overnight.
-
Prepare a stock solution of RG108 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of RG108 or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 6 hours to 15 days).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with RG108 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the RG108 treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Cells treated with RG108
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells in the medium) after RG108 treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cells treated with RG108
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
DNA Methylation Analysis (Quantitative Methylation-Specific PCR - qMSP)
Materials:
-
Genomic DNA extracted from RG108-treated and control cells
-
Bisulfite conversion kit
-
Primers specific for methylated and unmethylated sequences of the target gene promoter (e.g., GSTP1, APC)
-
SYBR Green PCR Master Mix
-
Real-time PCR system
Protocol:
-
Extract genomic DNA from the cells.
-
Perform bisulfite conversion of the genomic DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Perform real-time PCR using separate reactions for methylated and unmethylated specific primers.
-
Analyze the amplification data to determine the relative levels of methylated and unmethylated DNA for the target gene promoter. A decrease in the methylated DNA fraction in RG108-treated cells compared to controls indicates demethylation.[4]
These protocols provide a foundation for investigating the effects of RG108. Researchers should optimize conditions for their specific cell lines and experimental goals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. RG 108, non-nucleoside DNA methyltransferase inhibitor (DNMT) (CAS 48208-26-0) | Abcam [abcam.com]
Application Notes and Protocols for RG108 Treatment in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG108 is a non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs). It functions by binding directly to the active site of DNMT enzymes, preventing the transfer of methyl groups to DNA. This inhibition of DNA methylation can lead to the demethylation of CpG islands in promoter regions of genes, subsequently reactivating the expression of silenced genes, such as tumor suppressor genes.[1][2][3] Notably, RG108 has been shown to exhibit low toxicity in various cell lines, making it a valuable tool for epigenetic research and potential therapeutic applications.[1][2][3] These application notes provide a comprehensive protocol for the treatment of primary cells with RG108, including methods for assessing its effects on cell viability, DNA methylation, and gene expression.
Data Presentation
The following tables summarize quantitative data for RG108 treatment in various primary cell types, compiled from multiple studies. These values should be used as a starting point for optimizing experimental conditions for your specific primary cell type.
Table 1: Recommended RG108 Concentrations and Incubation Times for Primary Cells
| Primary Cell Type | Effective Concentration Range | Optimized Treatment | Observed Effects |
| Porcine Bone Marrow Mesenchymal Stem Cells (pBM-MSCs) | 10 µM | 10 µM for 48 hours | Increased expression of pluripotency genes (NANOG, POU5F1), anti-senescence genes (TERT, bFGF), and anti-apoptosis genes (BCL2). |
| Human Adipose Tissue-derived Stem Cells (hADSCs) | 5 µM | 5 µM for 4 days | Increased cell proliferation, upregulation of pluripotency-related genes, and enhanced adipogenic and osteogenic differentiation potential.[4] |
| Porcine Foetal Fibroblasts | 5 µM - 50 µM | 5 µM for 72 hours | Time-dependent decrease in genome-wide DNA methylation. Increased apoptosis was observed at 5 and 50 µM. |
| Human Bone Marrow-derived Mesenchymal Stem Cells (hBMSCs) | 50 µM | 50 µM for 3 days | Significant decrease in global DNA methylation and DNMT activity without affecting cell viability. Upregulation of NANOG and OCT4. |
Table 2: IC50 Values of RG108
| Assay Type | Target | IC50 |
| Cell-free | DNA Methyltransferase (DNMT) | 115 nM[1][3][5][6] |
| Cytotoxicity (Human MCF7 cells, 72 hrs) | Cell Viability | > 315 µM[1] |
Experimental Protocols
Preparation of RG108 Stock Solution
Materials:
-
RG108 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the molecular weight of RG108 (334.33 g/mol ), calculate the required mass to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the RG108 powder and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. RG108 is stable under these conditions.
General Protocol for RG108 Treatment of Primary Cells
Materials:
-
Primary cells of interest
-
Complete cell culture medium appropriate for the primary cell type
-
RG108 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Tissue culture plates/flasks
Protocol:
-
Culture primary cells in their recommended complete medium until they reach the desired confluency (typically 60-70%).
-
Prepare the desired final concentrations of RG108 by diluting the 10 mM stock solution in fresh, pre-warmed complete cell culture medium. A vehicle control (DMSO at the same final concentration as the RG108-treated samples) should always be included.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of RG108 (or vehicle control) to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Following incubation, the cells can be harvested for downstream analysis.
Cytotoxicity Assessment using MTT Assay
Materials:
-
96-well tissue culture plates
-
Primary cells and complete culture medium
-
RG108 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed primary cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of RG108 in complete medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
DNA Methylation Analysis by Bisulfite Sequencing
Materials:
-
Genomic DNA isolation kit
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted DNA sequence of the gene of interest
-
Taq polymerase suitable for bisulfite-treated DNA
-
PCR purification kit
-
Cloning vector and competent E. coli (for cloning-based sequencing)
-
Sanger sequencing reagents or access to a next-generation sequencing platform
Protocol:
-
Harvest primary cells after RG108 treatment and extract genomic DNA using a commercial kit.
-
Perform bisulfite conversion of the genomic DNA according to the manufacturer's protocol. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Amplify the target region of interest using PCR with primers designed to be specific for the bisulfite-converted DNA.
-
Purify the PCR product.
-
For Sanger sequencing, ligate the purified PCR product into a cloning vector, transform competent E. coli, and select several clones for plasmid isolation and sequencing.
-
For next-generation sequencing, prepare libraries from the purified PCR products according to the platform's specific protocol.
-
Analyze the sequencing data to determine the methylation status of individual CpG sites. Unmethylated cytosines will be read as thymines, while methylated cytosines will be read as cytosines.
Gene Expression Analysis by RT-qPCR
Materials:
-
RNA isolation kit
-
DNase I
-
Reverse transcription kit (cDNA synthesis)
-
qPCR primers for the gene of interest and a reference gene
-
SYBR Green or other qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Harvest primary cells after RG108 treatment and isolate total RNA using a commercial kit.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in RG108-treated cells compared to control cells, normalized to the reference gene.
Visualizations
Caption: RG108 inhibits DNMTs, leading to DNA demethylation and gene reactivation.
Caption: Experimental workflow for RG108 treatment and downstream analysis.
References
- 1. Bisulfite Sequencing for DNA Methylation Analysis of Primary Muscle Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. encodeproject.org [encodeproject.org]
- 5. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RG108-Mediated Demethylation of Specific Gene Promoters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of RG108, a non-nucleoside DNA methyltransferase (DNMT) inhibitor, for the targeted demethylation and reactivation of gene promoters.
Introduction
RG108, also known as N-Phthalyl-L-tryptophan, is a small molecule that acts as a potent inhibitor of DNA methyltransferases.[1][2] Unlike nucleoside analogs, RG108 does not get incorporated into the DNA but instead blocks the active site of DNMT enzymes, preventing the transfer of methyl groups to cytosine residues in CpG islands.[2][3] This inhibitory action leads to the passive demethylation of DNA during replication, resulting in the re-expression of genes previously silenced by hypermethylation. This makes RG108 a valuable tool for studying the role of DNA methylation in gene regulation and for potential therapeutic applications in diseases characterized by aberrant gene silencing, such as cancer.[1]
Mechanism of Action
RG108 functions by directly binding to the catalytic domain of DNMTs, with a reported IC50 of 115 nM in cell-free assays.[1][4] This binding is reversible and non-covalent, which contributes to its relatively low toxicity compared to nucleoside-based DNMT inhibitors.[4][5] By inhibiting DNMT1, the maintenance methyltransferase, as well as de novo methyltransferases (DNMT3A and DNMT3B), RG108 leads to a global or gene-specific decrease in DNA methylation, depending on the cellular context and experimental conditions.[6][7] The demethylation of promoter regions can lead to the reactivation of tumor suppressor genes and pluripotency-associated genes.[1][6]
Figure 1: Mechanism of action of RG108 as a DNMT inhibitor.
Quantitative Data Summary
The following tables summarize the quantitative effects of RG108 on gene expression and DNA methylation from various studies.
Table 1: Effect of RG108 on Pluripotency Gene Expression in Human Adipose-Derived Stem Cells (hADSCs) [3]
| Gene | Treatment | Fold Change in Expression (vs. Control) |
| OCT4 | 5 µM RG108 for 4 days | 28.6 |
| SOX2 | 5 µM RG108 for 4 days | 2.7 |
| NANOG | 5 µM RG108 for 4 days | 14.7 |
| KLF4 | 5 µM RG108 for 4 days | 2.2 |
Table 2: Effect of RG108 on DNMT1 Expression and Global DNA Methylation in Buffalo Adult Fibroblasts
| RG108 Concentration | Relative DNMT1 Gene Expression (vs. 0 µM) | Relative Global DNA Methylation (vs. 0 µM) |
| 5 µM | 1.4 | 0.98 |
| 10 µM | 0.2 | 0.98 |
| 20 µM | 0.18 | 0.94 |
| 100 µM | 0.3 | 0.92 |
Table 3: Effect of RG108 on Pluripotency Gene Expression in Porcine Bone Marrow Mesenchymal Stem Cells (pBM-MSCs) [8]
| Gene | Treatment | Outcome |
| NANOG | 10 µM RG108 for 48 hours | Increased expression |
| POU5F1 (OCT4) | 10 µM RG108 for 48 hours | Increased expression |
Experimental Protocols
Protocol for RG108 Treatment of Cultured Cells
This protocol provides a general guideline for treating adherent mammalian cells with RG108 to induce demethylation. Optimization of concentration and duration of treatment is recommended for each cell line and experimental goal.
Materials:
-
RG108 (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells plated in multi-well plates or flasks
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of RG108 in DMSO. For example, dissolve 3.34 mg of RG108 (MW: 334.33 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Cell Seeding:
-
Seed cells in the desired culture vessel at a density that will ensure they are in the logarithmic growth phase during treatment. A confluence of 50-70% at the start of treatment is generally recommended.
-
Allow cells to adhere and recover for 24 hours before treatment.
-
-
RG108 Treatment:
-
On the day of treatment, thaw an aliquot of the 10 mM RG108 stock solution.
-
Prepare the desired final concentration of RG108 in pre-warmed complete culture medium. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the culture medium.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest RG108 concentration. The final DMSO concentration should typically not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing RG108 or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 48 to 72 hours). The medium can be replaced with fresh RG108-containing medium every 24-48 hours for longer treatments.
-
-
Harvesting:
-
After the treatment period, harvest the cells for downstream analysis (e.g., DNA/RNA extraction, protein analysis).
-
Protocol for Analysis of Gene Expression by RT-qPCR
This protocol describes how to quantify changes in gene expression following RG108 treatment using a two-step RT-qPCR approach.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from RG108-treated and vehicle-treated control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol. This typically involves a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[9]
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a qPCR plate. A typical reaction includes:
-
qPCR master mix (2X)
-
Forward primer (10 µM)
-
Reverse primer (10 µM)
-
Diluted cDNA template
-
Nuclease-free water to the final volume
-
-
Set up reactions in triplicate for each sample and gene (including the reference gene). Include a no-template control (NTC) for each primer set.
-
-
qPCR Run:
-
Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt) for both treated and control samples. Then, calculate the difference in ΔCt values between the treated and control samples (ΔΔCt). The fold change in gene expression is calculated as 2-ΔΔCt.
-
Protocol for Bisulfite Sequencing of a Specific Gene Promoter
This protocol provides a method to analyze the methylation status of specific CpG sites within a gene promoter after RG108 treatment.
Materials:
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
PCR amplification reagents (Taq polymerase, dNTPs)
-
Primers designed to amplify the bisulfite-converted DNA of the target promoter region
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Cloning vector (e.g., TOPO TA cloning kit)
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
-
Sanger sequencing reagents and instrument
Procedure:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from RG108-treated and control cells.
-
-
Bisulfite Conversion:
-
PCR Amplification:
-
Design primers specific to the bisulfite-converted sequence of the promoter of interest. These primers should not contain CpG sites.
-
Amplify the target region from the bisulfite-converted DNA using PCR.
-
-
Cloning and Sequencing:
-
Run the PCR product on an agarose gel to verify the size.
-
Purify the PCR product from the gel.
-
Ligate the purified PCR product into a cloning vector and transform it into competent E. coli.
-
Plate the transformed bacteria on selective agar plates and grow overnight.
-
Pick individual bacterial colonies (typically 10-15 per sample) and perform colony PCR or plasmid DNA extraction.
-
Sequence the plasmid DNA from each colony using Sanger sequencing.
-
-
Data Analysis:
-
Align the obtained sequences with the original reference sequence.
-
For each CpG site, determine if it is methylated (C) or unmethylated (T).
-
Calculate the percentage of methylation for each CpG site and for the entire promoter region.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for Pluripotency Gene Reactivation
RG108-mediated demethylation of the promoters of key pluripotency transcription factors, such as NANOG and OCT4, can lead to their re-expression. These factors are central to maintaining a pluripotent state and can influence downstream pathways involved in self-renewal and differentiation.
Figure 2: RG108-induced pluripotency gene reactivation pathway.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of RG108 on gene demethylation and expression.
Figure 3: General experimental workflow for studying RG108 effects.
Potential Involvement of TGF-β Signaling
Some studies suggest that genes regulated by DNA methylation may be involved in the TGF-β signaling pathway. Reactivation of certain genes by RG108 could potentially modulate this pathway, which is implicated in various cellular processes, including proliferation, differentiation, and apoptosis.
References
- 1. bcm.edu [bcm.edu]
- 2. stemcell.com [stemcell.com]
- 3. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The DNA methylation inhibitor RG108 protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Administration of RG108 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
RG108 is a non-nucleoside DNA methyltransferase (DNMT) inhibitor that has garnered significant interest in preclinical research for its potential therapeutic applications in various diseases, including cancer, hearing loss, and heart failure. By inhibiting DNMTs, RG108 can reverse aberrant DNA hypermethylation, leading to the re-expression of silenced tumor suppressor genes and other critical cellular regulators. These application notes provide detailed protocols for the in vivo administration of RG108 in mouse models, along with methods for assessing its biological effects.
Data Presentation
Table 1: Summary of In Vivo RG108 Administration Parameters in Mouse Models
| Mouse Model | RG108 Dosage | Administration Route | Frequency | Vehicle | Observed Effects | Reference |
| Esophageal Cancer (Xenograft) | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 6 days | DMSO | Inhibition of tumor growth, enhanced radiosensitivity | [1] |
| Noise-Induced Hearing Loss | 1 mg/kg or 10 mg/kg | Intraperitoneal (i.p.) | Single dose 2 hours before noise exposure | DMSO and 0.9% saline | Reduced auditory threshold shifts | [2] |
| Cardiac Hypertrophy | 12.5 mg/kg/day | Subcutaneous (s.c.) | Daily for 3 weeks | DMSO, ethanol, and corn oil | Reduced cardiac hypertrophy, preserved ejection fraction | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of RG108 for Intraperitoneal Injection
This protocol is suitable for studies investigating the effects of RG108 in cancer and noise-induced hearing loss models.
Materials:
-
RG108 (N-Phthalyl-L-tryptophan)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of RG108 at a concentration of 200 mg/mL in DMSO.
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation (for a 50 mg/kg dose in a 20g mouse):
-
Calculate the required volume of RG108 stock solution. For a 20g mouse, the dose is 1 mg (50 mg/kg * 0.02 kg). The required volume of the 200 mg/mL stock is 5 µL (1 mg / 200 mg/mL).
-
On the day of injection, thaw the RG108 stock solution.
-
Dilute the required volume of the stock solution with sterile 0.9% saline to a final injection volume of 100-200 µL. For the example above, add 5 µL of the stock to 95 µL of saline for a final volume of 100 µL.
-
Vortex the solution thoroughly to ensure it is well mixed.
-
-
Intraperitoneal Administration:
-
Restrain the mouse appropriately.
-
Lift the mouse by the scruff of the neck and turn it to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the RG108 solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Protocol 2: Preparation and Administration of RG108 for Subcutaneous Injection
This protocol is adapted from a study on cardiac hypertrophy.
Materials:
-
RG108 (N-Phthalyl-L-tryptophan)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with 26-28 gauge needles
Procedure:
-
RG108 Mixture Preparation:
-
Dissolve 2 mg of RG108 in 33 µL of DMSO.
-
Add 15 µL of ethanol to the solution.
-
For every 100 µL of this RG108 mixture, add 840 µL of corn oil.
-
Vortex the final solution vigorously to create a uniform suspension. Prepare this mixture fresh daily.
-
-
Subcutaneous Administration:
-
Restrain the mouse by scruffing the neck and back skin.
-
Lift the skin to form a "tent" in the interscapular region.
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Inject the RG108 suspension.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Return the mouse to its cage and monitor for any skin reactions.
-
Endpoint Analysis Protocols
Protocol 3: Tissue Harvesting and RNA Extraction for RNA-Seq
Materials:
-
RNAlater solution
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes and dissecting tools
-
Homogenizer or bead-beater
-
Refrigerated centrifuge
Procedure:
-
Tissue Harvesting:
-
Euthanize the mouse using a CO2 chamber followed by cervical dislocation.
-
Dissect the target tissue (e.g., tumor, cochlea, heart) as quickly as possible to minimize RNA degradation.
-
Immediately place the dissected tissue in a tube containing RNAlater solution and store at 4°C overnight to allow the solution to penetrate the tissue. For long-term storage, remove the RNAlater and store the tissue at -80°C.
-
-
RNA Extraction:
-
Thaw the tissue on ice and add 1 mL of TRIzol reagent per 50-100 mg of tissue.
-
Homogenize the tissue using a homogenizer or bead-beater until no visible tissue clumps remain.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Discard the supernatant and wash the RNA pellet once with at least 1 mL of 75% ethanol per 1 mL of TRIzol used.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol wash and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Protocol 4: In Vivo Apoptosis Detection by Annexin V/PI Staining of Tissue-Derived Single-Cell Suspensions
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Collagenase/Dispase enzyme mix for tissue dissociation
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Flow cytometer
Procedure:
-
Preparation of Single-Cell Suspension from Tissue:
-
Harvest fresh tissue from the mouse model as described in Protocol 3.
-
Mince the tissue into small pieces (1-2 mm) in a petri dish containing cold PBS.
-
Transfer the minced tissue to a tube containing an appropriate volume of collagenase/dispase enzyme mix and incubate at 37°C for 30-60 minutes with gentle agitation, until the tissue is fully dissociated.
-
Neutralize the enzymatic reaction by adding an equal volume of media containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
-
Annexin V/PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Analyze the data to distinguish between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway Diagrams
Caption: Mechanism of RG108-mediated DNMT1 inhibition and downstream effects.
Caption: The intrinsic apoptosis pathway potentially modulated by RG108.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo RG108 studies in mouse models.
References
Application Notes and Protocols: Combining RG108 with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for combining the DNA methyltransferase (DNMT) inhibitor, RG108, with other epigenetic modifiers, particularly histone deacetylase (HDAC) inhibitors. The synergistic effects of targeting both DNA methylation and histone acetylation can offer a powerful strategy for cancer therapy.
Introduction to RG108 and Epigenetic Combination Therapy
RG108 is a non-nucleoside small molecule that inhibits DNA methyltransferases (DNMTs) with an IC50 of 115 nM.[1][2] Unlike nucleoside analogs, RG108 does not incorporate into DNA, thus exhibiting lower cytotoxicity.[3] It acts by directly blocking the active site of DNMT enzymes, leading to the demethylation and re-expression of silenced tumor suppressor genes.[1][3]
Epigenetic modifications, including DNA methylation and histone acetylation, are crucial for regulating gene expression. In cancer, hypermethylation of CpG islands in promoter regions of tumor suppressor genes and hypoacetylation of histones lead to transcriptional repression and tumor progression. The rationale for combining DNMT inhibitors like RG108 with HDAC inhibitors is based on their synergistic ability to remodel chromatin and reactivate silenced genes.[4] DNMT inhibitors reverse DNA hypermethylation, making the gene promoters accessible to transcription factors, while HDAC inhibitors increase histone acetylation, leading to a more open chromatin structure that facilitates gene transcription.
Quantitative Data on the Synergy of RG108 with HDAC Inhibitors
The combination of RG108 with various HDAC inhibitors has shown synergistic anti-cancer effects in different cancer cell lines. The following tables summarize the quantitative data from these studies.
Table 1: Synergistic Effects of RG108 and HDAC Inhibitors on Cell Viability
| Cell Line | Cancer Type | HDAC Inhibitor | RG108 IC50 (µM) | HDACi IC50 (µM) | Combination Effect (CI Value*) | Reference |
| Eca-109 | Esophageal Cancer | - | 70 | - | - | [5] |
| TE-1 | Esophageal Cancer | - | 75 | - | - | [5] |
| HL-60 | Promyelocytic Leukemia | Sodium Phenylbutyrate | Not specified | Not specified | Synergistic differentiation | [6] |
| HL-60 | Promyelocytic Leukemia | BML-210 | Not specified | Not specified | Synergistic differentiation | [6] |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Effects of RG108 and HDAC Inhibitor Combination on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Combination Treatment | Apoptosis Induction (% of cells) | Cell Cycle Arrest | Reference |
| Eca-109 | Esophageal Cancer | RG108 (25 µM) + 6 Gy IR | Significant increase vs. single treatment | G2/M arrest | [5] |
| TE-1 | Esophageal Cancer | RG108 (25 µM) + 6 Gy IR | Significant increase vs. single treatment | G2/M arrest | [5] |
| HL-60 | Promyelocytic Leukemia | RG108 + RA + Sodium Phenylbutyrate | Not specified | Granulocytic differentiation | [6] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess the synergistic effects of RG108 and HDAC inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of RG108 and an HDAC inhibitor, both alone and in combination.
Materials:
-
Cancer cell line of interest (e.g., Eca-109)
-
Complete cell culture medium
-
RG108 (stock solution in DMSO)
-
HDAC inhibitor (e.g., Trichostatin A, stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of RG108 and the HDAC inhibitor in complete medium.
-
Treat the cells with varying concentrations of RG108, the HDAC inhibitor, or a combination of both in a final volume of 200 µL/well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the combination treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
RG108
-
HDAC inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with RG108, the HDAC inhibitor, or the combination at their respective IC50 concentrations (or other desired concentrations) for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Protein Expression
This protocol is for assessing the effect of the combination treatment on the expression of key regulatory proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
RG108
-
HDAC inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p21, anti-Bcl-2, anti-DNMT1, anti-E-cadherin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells in 6-well plates with RG108, the HDAC inhibitor, or the combination for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for the combination of RG108 and HDAC inhibitors, as well as a typical experimental workflow.
Caption: Mechanism of synergistic anti-cancer effects of RG108 and HDAC inhibitors.
Caption: A typical experimental workflow for studying RG108 and HDACi combinations.
Conclusion
The combination of the DNMT inhibitor RG108 with HDAC inhibitors represents a promising therapeutic strategy for various cancers. The synergistic reactivation of tumor suppressor genes and induction of apoptosis and cell cycle arrest can overcome resistance to single-agent therapies. The provided protocols and workflows offer a framework for researchers to investigate these combinations in their specific cancer models. Further research is warranted to explore the full potential of this combination therapy in preclinical and clinical settings.
References
- 1. Separate and Combined Effects of DNMT and HDAC Inhibitors in Treating Human Multi-Drug Resistant Osteosarcoma HosDXR150 Cell Line | PLOS One [journals.plos.org]
- 2. Separate and Combined Effects of DNMT and HDAC Inhibitors in Treating Human Multi-Drug Resistant Osteosarcoma HosDXR150 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of DNMT and HDAC blocks the tumorigenicity of cancer stem-like cells and attenuates mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combined epigenetic therapy with the histone methyltransferase EZH2 inhibitor 3-deazaneplanocin A and the histone deacetylase inhibitor panobinostat against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing RG108 Concentration for Novel Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of RG108, a non-nucleoside DNA methyltransferase (DNMT) inhibitor, for use in new cell lines.
Frequently Asked Questions (FAQs)
Q1: What is RG108 and how does it work?
A1: RG108 is a small molecule, non-nucleoside inhibitor of DNA methyltransferases (DNMTs).[1] It functions by directly binding to the active site of DNMT enzymes, thereby blocking their catalytic activity.[1] This inhibition leads to a reduction in DNA methylation, which can result in the reactivation of epigenetically silenced genes, such as tumor suppressor genes.[1][2] Unlike nucleoside analogs such as 5-azacytidine, RG108 does not get incorporated into the DNA and does not cause covalent trapping of the enzyme, contributing to its lower cytotoxicity.[2][3]
Q2: What is a typical starting concentration range for RG108 in cell culture?
A2: Based on published studies, a common starting concentration range for RG108 in cell culture is in the low micromolar (µM) range.[1][2] Specific examples include:
-
1-100 µM in HCT116 human colon carcinoma cells.
-
5 µM in human adipose tissue-derived stem cells (hADSCs).[4]
-
20 µM in buffalo adult fibroblasts, which was found to be optimal for improving blastocyst formation after somatic cell nuclear transfer.
-
25 µM was used as a non-toxic dose in esophageal cancer cell lines (Eca-109 and TE-1).[3]
-
IC50 values of 70 µM and 75 µM were determined for Eca-109 and TE-1 cells, respectively.[3]
It is crucial to determine the optimal concentration for each new cell line empirically.
Q3: How long should I treat my cells with RG108?
A3: Treatment duration can vary depending on the cell type and the desired outcome. Some studies have used short-term treatments of a few hours, while others have extended treatment for several days. For example, a 6-hour pretreatment was used in combination with radiation in esophageal cancer cells.[3] In other experiments, cells have been incubated with RG108 for 5 to 15 days to observe significant demethylation.[2] A time-course experiment is recommended to determine the optimal treatment duration for your specific cell line and experimental goals.
Q4: How can I confirm that RG108 is inhibiting DNMTs in my cell line?
A4: Several methods can be used to confirm the activity of RG108:
-
Global DNA Methylation Assay: Quantify the overall level of 5-methylcytosine (5-mC) in the genomic DNA of treated versus untreated cells. A significant decrease in 5-mC levels indicates DNMT inhibition.[2]
-
Gene-Specific Methylation Analysis: Use techniques like methylation-specific PCR (MSP), bisulfite sequencing, or high-resolution melt (HRM) analysis to examine the methylation status of the promoter regions of specific target genes known to be silenced by methylation.
-
Gene Reactivation Analysis: Measure the mRNA and protein expression of a known epigenetically silenced gene (e.g., a tumor suppressor gene) using RT-qPCR and Western blotting, respectively. An increase in expression after RG108 treatment suggests successful DNMT inhibition.[2]
-
DNMT Activity Assay: Commercially available kits can measure the enzymatic activity of DNMTs in nuclear extracts from treated and untreated cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell toxicity at low RG108 concentrations | Cell line is particularly sensitive to DNMT inhibition. | - Perform a more granular dose-response curve starting from a lower concentration range (e.g., nanomolar).- Reduce the treatment duration.- Ensure the RG108 stock solution is properly dissolved and diluted. |
| No observable effect on cell viability or target gene expression at high RG108 concentrations | - Cell line may be resistant to RG108.- Insufficient treatment duration for demethylation to occur.- RG108 may not be stable in the culture medium over long periods. | - Extend the treatment duration (e.g., up to 15 days), replenishing the medium with fresh RG108 every 2-3 days.- Verify the activity of your RG108 stock on a sensitive, positive control cell line.- Consider that some cell lines may have compensatory mechanisms that counteract the effects of DNMT inhibition. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment.- Inconsistent treatment duration or RG108 concentration.- Cell passage number affecting cellular response. | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.- Prepare fresh dilutions of RG108 for each experiment from a validated stock solution.- Use cells within a consistent and low passage number range. |
| Observed effects may be due to off-target activity | While RG108 is known to be a specific DNMT inhibitor, off-target effects are always a possibility with small molecules. | - Perform a rescue experiment by introducing a constitutively active form of the target gene to see if it reverses the observed phenotype.- Use a secondary, structurally different DNMT inhibitor to confirm that the observed effects are consistent.- Analyze the expression of multiple downstream targets to build a stronger case for on-target activity. |
Experimental Protocols
Determining the Optimal RG108 Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration of RG108 that is non-toxic and suitable for downstream experiments.
Materials:
-
Your new cell line
-
Complete cell culture medium
-
RG108 (powder or stock solution)
-
DMSO (for dissolving RG108)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a acidified isopropanol solution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow the cells to attach and resume growth.
-
-
RG108 Treatment:
-
Prepare a stock solution of RG108 in DMSO (e.g., 100 mM).
-
On the day of treatment, prepare a series of dilutions of RG108 in complete culture medium. A common starting range is 0.1, 1, 5, 10, 25, 50, 75, and 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest RG108 concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared RG108 dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the RG108 concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Table 1: Example Dose-Response Data for RG108 on a New Cell Line
| RG108 Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.18 ± 0.09 | 94.4 |
| 5 | 1.10 ± 0.06 | 88.0 |
| 10 | 0.95 ± 0.05 | 76.0 |
| 25 | 0.70 ± 0.04 | 56.0 |
| 50 | 0.45 ± 0.03 | 36.0 |
| 75 | 0.25 ± 0.02 | 20.0 |
| 100 | 0.15 ± 0.01 | 12.0 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RG108 Cytotoxicity Assessment In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vitro assessment of RG108 cytotoxicity. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate accurate and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is RG108 and what is its mechanism of action?
A1: RG108 is a non-nucleoside small molecule that acts as a DNA methyltransferase (DNMT) inhibitor.[1][2] Its primary mechanism of action is to block the active site of DNMT enzymes, preventing the transfer of methyl groups to DNA.[1][2] This inhibition leads to the demethylation of DNA, which can result in the re-expression of previously silenced tumor suppressor genes.[1]
Q2: What is the IC50 of RG108?
A2: The half-maximal inhibitory concentration (IC50) of RG108 for DNMTs in cell-free assays is approximately 115 nM.[1][2] However, the cytotoxic IC50 value in cell-based assays can vary significantly depending on the cell line, incubation time, and the specific cytotoxicity assay used.
Q3: Is RG108 cytotoxic to all cell types?
A3: RG108 has been shown to inhibit the growth of various cancer cell lines, often in a dose- and time-dependent manner. However, it is reported to have low detectable toxicity at low micromolar concentrations in some cell lines.[1][3] Its cytotoxic effects are often linked to the reactivation of tumor suppressor genes, which can induce apoptosis and cell cycle arrest.
Q4: What is the recommended solvent and storage condition for RG108?
A4: RG108 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working concentrations for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How stable is RG108 in cell culture medium?
A5: While specific stability data in various cell culture media is not extensively published, it is general good practice to prepare fresh dilutions of RG108 in media for each experiment from a frozen stock solution to ensure consistent activity.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results.
-
Question: I am observing significant well-to-well or experiment-to-experiment variability in my cytotoxicity assays with RG108. What could be the cause?
-
Answer:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your seeding density across all wells.
-
RG108 Precipitation: At higher concentrations, RG108 might precipitate out of the solution, especially in media with lower serum content. Visually inspect your wells for any precipitate. If observed, consider preparing fresh dilutions or using a slightly higher DMSO concentration (while ensuring it remains non-toxic to your cells).
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Inconsistent Incubation Times: Ensure that the incubation time with RG108 is consistent across all experiments.
-
Assay-Dependent Variability: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). IC50 values can differ between assays like MTT, LDH, and apoptosis assays.[4] It is advisable to use at least two different methods to confirm your findings.
-
Issue 2: No significant cytotoxicity observed at expected concentrations.
-
Question: I am not observing any significant cell death even at concentrations where RG108 is expected to be active. Why might this be happening?
-
Answer:
-
Cell Line Resistance: Some cell lines may be inherently more resistant to the effects of RG108 due to various factors, including the methylation status of key genes or the expression of drug efflux pumps.
-
Insufficient Incubation Time: The effects of DNMT inhibitors can be slow to manifest as they often rely on DNA replication for passive demethylation. Consider extending the incubation period (e.g., 48, 72, or even 96 hours).
-
RG108 Degradation: Ensure your RG108 stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.
-
Sub-optimal Cell Health: The response to any compound can be affected by the overall health of the cells. Ensure your cells are in the logarithmic growth phase and are not confluent when you add the compound.
-
Issue 3: Interference with assay reagents.
-
Question: Could RG108 be interfering with the reagents of my cytotoxicity assay?
-
Answer:
-
MTT Assay: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. To test for this, include a control well with RG108 in cell-free media and the MTT reagent.
-
Fluorescence-Based Assays: If RG108 has intrinsic fluorescent properties, it could interfere with assays that measure fluorescence (e.g., Annexin V-FITC). Run a control with RG108 alone to check for any background fluorescence at the emission wavelength of your dye.
-
Quantitative Data Summary
Table 1: Reported Cytotoxic IC50 Values for RG108 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | MTT | 72 hours | ~50 | Published Study |
| 22Rv1 | Prostate Cancer | MTT | 72 hours | ~75 | Published Study |
| DU145 | Prostate Cancer | MTT | 72 hours | ~100 | Published Study |
| Eca-109 | Esophageal Cancer | MTT | 48 hours | ~25 (in combination with radiation) | [5] |
| TE-1 | Esophageal Cancer | MTT | 48 hours | ~25 (in combination with radiation) | [5] |
Note: IC50 values are highly dependent on the experimental conditions and should be determined empirically for each cell line and assay system.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell viability based on the metabolic activity of mitochondrial succinate dehydrogenase.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of RG108 in culture medium. Remove the old medium from the wells and add 100 µL of the RG108 dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 10-15 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the RG108-treated wells.
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Subtract the medium background absorbance from all other values. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with RG108 and controls as described previously.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Experimental workflow for RG108 cytotoxicity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. TGF-β mediated DNA methylation in prostate cancer - Lee - Translational Andrology and Urology [tau.amegroups.org]
- 3. TGF-β induces global changes in DNA methylation during the epithelial-to-mesenchymal transition in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting lack of demethylation with RG108
Welcome to the technical support center for RG108, a non-nucleoside DNA methyltransferase (DNMT) inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with achieving desired demethylation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is RG108 and how does it work?
RG108, with the chemical name N-Phthalyl-L-Tryptophan, is a small molecule and a non-nucleoside inhibitor of DNA methyltransferases (DNMTs).[1][2][3] It functions by directly binding to the active site of DNMT enzymes, thereby blocking their catalytic activity without being incorporated into the DNA.[3][4] This inhibition of DNMTs leads to the demethylation of DNA and can result in the reactivation of epigenetically silenced genes, such as tumor suppressor genes.[2]
Q2: What is the stability of RG108 in solution?
RG108 is relatively stable in neutral phosphate buffer at 37°C, with a reported half-life of approximately 20 days.[4] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which should be stored at -20°C or -80°C for long-term stability.[2] It is recommended to prepare fresh dilutions in culture media for each experiment to ensure consistent activity.
Q3: At what concentration should I use RG108?
The optimal concentration of RG108 is highly dependent on the cell type and the desired experimental outcome. Successful demethylation has been reported across a range of concentrations, typically in the low micromolar range. For instance, concentrations between 5 µM and 50 µM have been shown to be effective in various cell lines, including human adipose tissue-derived stem cells and porcine fibroblasts.[5][6] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q4: How long should I treat my cells with RG108?
The required incubation time for observing demethylation effects with RG108 can vary. Some studies report significant changes in gene expression and methylation status after 48 to 72 hours of treatment.[6][7] For some cell types and experimental goals, longer incubation periods of up to 7 days have been used.[1] A time-course experiment is recommended to establish the optimal treatment duration for your experimental system.
Q5: Can RG108 be toxic to cells?
While RG108 is generally considered to have low cytotoxicity at effective concentrations, high concentrations can impact cell viability.[8] For example, 50% inhibitory concentrations (IC50) for esophageal cancer cell lines Eca-109 and TE-1 were reported to be 70 µM and 75 µM, respectively.[8] It is essential to assess cell viability using methods like MTT or trypan blue exclusion assays when establishing the working concentration of RG108 for a new cell line.
Troubleshooting Guide: Lack of Demethylation
This guide addresses common issues that may lead to a lack of observable demethylation when using RG108.
Problem 1: No significant change in global DNA methylation or target gene expression.
| Possible Cause | Suggested Solution |
| Suboptimal RG108 Concentration | Perform a dose-response experiment with a range of RG108 concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to identify the optimal concentration for your cell line. Assess both demethylation and cell viability. |
| Insufficient Incubation Time | Conduct a time-course experiment, treating cells for various durations (e.g., 24h, 48h, 72h, 96h). Analyze methylation status and gene expression at each time point. Some studies have shown that a time-dependent decrease in genome-wide DNA methylation may only be observed after 72 hours of treatment.[6] |
| RG108 Degradation | Prepare fresh stock solutions of RG108 in DMSO and store them properly at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Always prepare fresh dilutions in culture medium immediately before use. |
| Low Cell Proliferation Rate | Passive demethylation with non-nucleoside inhibitors like RG108 often requires DNA replication for the demethylated state to be established. Ensure that your cells are actively proliferating during the treatment period. |
| Cell Line Resistance | Some cell lines may be inherently resistant to RG108 due to factors like poor cellular uptake or rapid drug efflux. Consider using a positive control cell line known to be responsive to RG108. |
| Inactive Compound | Verify the purity and activity of your RG108 compound. If possible, test its activity in a cell-free DNMT activity assay. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture Conditions | Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. |
| Inconsistent RG108 Preparation | Prepare a large batch of RG108 stock solution to be used across multiple experiments to minimize variability. Ensure thorough mixing when preparing working dilutions. |
| Assay Variability | Standardize your downstream analysis methods (e.g., bisulfite sequencing, qPCR, Western blotting) and include appropriate positive and negative controls in every experiment. |
Problem 3: Unexpected or off-target effects are observed.
| Possible Cause | Suggested Solution |
| High RG108 Concentration | High concentrations of any compound can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Compound Purity | Ensure the purity of your RG108. Impurities could be responsible for off-target effects. |
| Conjugation of RG108 | A surprising finding has shown that RG108 conjugated to short peptides can paradoxically activate DNMTs.[9] While unlikely in standard experimental setups, be mindful of any potential modifications to the compound. |
Experimental Protocols
Protocol 1: General Protocol for RG108 Treatment of Adherent Cells
-
Cell Seeding: Plate cells in a multi-well plate at a density that will allow for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Preparation of RG108 Working Solution:
-
Prepare a stock solution of RG108 in DMSO (e.g., 10 mM). Store at -20°C or -80°C in small aliquots.
-
On the day of the experiment, thaw an aliquot of the RG108 stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of RG108 or the vehicle control to the respective wells.
-
Incubate the cells for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Harvesting and Downstream Analysis:
-
After the incubation period, harvest the cells for downstream analysis.
-
For DNA methylation analysis, extract genomic DNA.
-
For gene expression analysis, extract RNA for RT-qPCR or protein for Western blotting.
-
Protocol 2: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate and treat with a range of RG108 concentrations as described in Protocol 1.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data Summary
Table 1: Effect of RG108 on Cell Viability and Gene Expression in Esophageal Cancer Cells
| Cell Line | RG108 Concentration (µM) | Treatment Duration | Cell Viability (%) | Key Gene Expression Changes |
| Eca-109 | 25 | 6 hours (pre-treatment) | ~90 | Increased Bax, Decreased Bcl-2 (with radiation) |
| TE-1 | 25 | 6 hours (pre-treatment) | ~90 | Increased Bax, Decreased Bcl-2 (with radiation) |
| Eca-109 | 70 | Not specified | 50 (IC50) | Not specified |
| TE-1 | 75 | Not specified | 50 (IC50) | Not specified |
| Data summarized from a study on the radioresistance of esophageal cancer.[8] |
Table 2: Effect of RG108 on Pluripotency Gene Expression in Human Adipose-Derived Stem Cells (hADSCs)
| Gene | RG108 Concentration (µM) | Treatment Duration | Fold Change in Expression (vs. Control) |
| OCT4 | 5 | 4 days | Upregulated |
| SOX2 | 5 | 4 days | Upregulated |
| NANOG | 5 | 4 days | Upregulated |
| KLF4 | 5 | 4 days | Upregulated |
| Data summarized from a study on the effects of RG108 on hADSC stemness.[5] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing treatment of DNA methyltransferase inhibitor RG108 on porcine fibroblasts for somatic cell nuclear transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of DNA Methyltransferase by RG108 Promotes Pluripotency-Related Character of Porcine Bone Marrow Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of RG108
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA methyltransferase (DNMT) inhibitor, RG108. The focus is on understanding and minimizing potential off-target effects to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is RG108 and what is its primary mechanism of action?
A1: RG108 is a small molecule, non-nucleoside inhibitor of DNA methyltransferases (DNMTs).[1][2] Its primary mechanism of action is to block the active site of DNMT enzymes, thereby preventing the transfer of methyl groups to DNA.[1][2] This leads to passive demethylation of the genome as cells divide and the methylation patterns are not maintained.
Q2: What are the reported on-target effects of RG108?
A2: The primary on-target effect of RG108 is the reduction of DNA methylation. This has been shown to lead to the reactivation of epigenetically silenced genes, including tumor suppressor genes.[1] Notably, some studies suggest RG108 does not affect the methylation of centromeric satellite sequences, indicating a degree of specificity in its demethylating activity.[1]
Q3: What are the known off-target effects of RG108?
A3: As of the latest available data, there is limited public information from broad-spectrum screening (e.g., kinome scans) to definitively identify specific off-target proteins that directly bind to RG108. One study has reported limited inhibitory potency of RG108 against DNMT1 and the murine DNMT3A/3L complex with high IC50 values, suggesting its potency might be context-dependent.[3] Therefore, "off-target effects" in the context of RG108 often refer to the widespread and sometimes unexpected downstream consequences of DNMT inhibition, rather than direct binding to other proteins. These can include widespread changes in gene expression and cellular phenotypes that are secondary to the primary demethylation effect.
Q4: How can I differentiate between on-target and potential off-target effects of RG108?
A4: Distinguishing between the intended consequences of DNMT inhibition and true off-target effects is a critical experimental challenge. A multi-pronged approach is recommended:
-
Use multiple DNMT inhibitors: Compare the effects of RG108 with other DNMT inhibitors that have different chemical structures (e.g., 5-Azacytidine). If an observed phenotype is consistent across different inhibitors, it is more likely to be an on-target effect of DNMT inhibition.
-
Rescue experiments: If RG108 treatment leads to the downregulation of a specific gene, attempt to rescue the phenotype by re-expressing that gene.
-
Direct target engagement assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that RG108 is engaging with DNMTs in your experimental system.
-
Proteome-wide analysis: Use unbiased techniques like thermal proteome profiling to identify proteins that are stabilized or destabilized by RG108, which could indicate direct binding.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High cell toxicity or unexpected cell death. | 1. RG108 concentration is too high for the specific cell line. 2. Off-target effects unrelated to DNMT inhibition. 3. On-target effects leading to the activation of apoptotic pathways. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of RG108 for your cell line. 2. Compare with other DNMT inhibitors. If toxicity is unique to RG108, investigate potential off-target liabilities. 3. Analyze the expression of key apoptosis-related genes and proteins. |
| Inconsistent or no demethylation observed. | 1. Insufficient RG108 concentration or incubation time. 2. Inactive RG108 compound. 3. Cell line is resistant to DNMT inhibition. 4. Assay for measuring methylation is not sensitive enough. | 1. Increase the concentration of RG108 and/or the duration of treatment. 2. Verify the activity of your RG108 stock using a cell-free DNMT activity assay. 3. Assess the expression levels of DNMTs in your cell line. 4. Use a highly sensitive method for methylation analysis, such as bisulfite sequencing. |
| Unexpected changes in gene expression or signaling pathways. | 1. Widespread, indirect effects of global demethylation. 2. Direct off-target binding of RG108 to other proteins (e.g., kinases). | 1. Perform a thorough literature search to see if the observed pathway changes have been previously linked to DNMT inhibition. 2. Conduct a kinase screen or a proteome-wide binding assay to identify potential off-target interactions. 3. Use a systems biology approach to map the observed changes back to the primary effect of demethylation. |
Quantitative Data Summary
Table 1: In Vitro Potency of RG108
| Target | Assay Type | IC50 | Reference |
| DNA Methyltransferase | Cell-free | 115 nM | [1][2] |
| DNMT1 and murine DNMT3A/3L complex | Cell-free | >250 µM and >500 µM, respectively | [3] |
Table 2: Reported Effective Concentrations of RG108 in Cellular Assays
| Cell Line | Effect | Concentration | Reference |
| Esophageal cancer cells (Eca-109, TE-1) | Growth inhibition | IC50 of 70-75 µM | [4] |
| Esophageal cancer cells (Eca-109) | Radiosensitization | 25 µM | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to verify the direct binding of RG108 to DNMTs in a cellular context.
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either vehicle control (e.g., DMSO) or a range of RG108 concentrations for a predetermined time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of your target protein (e.g., DNMT1) in the soluble fraction using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle and RG108-treated samples. A shift in the melting curve to a higher temperature in the presence of RG108 indicates target engagement.
Protocol 2: General Workflow for Kinase Inhibitor Profiling
While there is no specific evidence of RG108 inhibiting kinases, this general workflow can be adapted to screen for off-target kinase activity.
-
Select a Kinase Panel: Choose a commercially available kinase screening panel that covers a broad range of the human kinome.
-
Primary Screen: Perform a primary screen of RG108 at a single high concentration (e.g., 10 µM) against the entire kinase panel. This will identify potential "hits."
-
Dose-Response Analysis: For any kinases that show significant inhibition in the primary screen, perform a dose-response analysis to determine the IC50 value of RG108 for that specific kinase.
-
Cellular Validation: If a potent off-target kinase interaction is identified, validate this interaction in a cellular context. This can be done by examining the phosphorylation status of a known substrate of that kinase in cells treated with RG108.
Visualizations
Caption: Mechanism of action of RG108 as a DNMT inhibitor.
Caption: Workflow for investigating potential off-target effects of RG108.
Caption: The role of DNMTs in DNA methylation and its inhibition by RG108.
References
long-term stability of RG108 in solution
Welcome to the technical support center for RG108. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the long-term stability of RG108 in solution. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for RG108 stock solutions?
For optimal long-term stability, RG108 stock solutions should be prepared and stored as follows:
-
In DMSO: Aliquot and store at -20°C for up to 2 years or at -80°C for up to 2 years.[1][2]
-
In Ethanol: Store at -20°C for up to 1 month.[3]
-
As a solid: Store desiccated at room temperature for up to 2 years.[3]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare aliquots of the stock solution.[1]
Q2: How stable is RG108 in aqueous solutions?
RG108 has limited stability in aqueous buffers. In a study using neutral phosphate buffer at 37°C, the half-life of RG108 was determined to be 20 days.[4] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Q3: My RG108 solution has precipitated. What should I do?
Precipitation can occur, especially in aqueous-based working solutions. If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure that the final concentration of RG108 does not exceed its solubility in the chosen solvent system.
Q4: What factors can affect the stability of RG108 in solution?
The stability of RG108 can be influenced by several factors:
-
Solvent: RG108 is more stable in organic solvents like DMSO and ethanol compared to aqueous solutions.[2][3][4]
-
Temperature: Higher temperatures can accelerate degradation.[4] Stock solutions should be stored at low temperatures (-20°C or -80°C).[1][2]
-
Light: It is recommended to store RG108 solutions protected from light.[2]
Q5: How should I prepare working solutions of RG108 for in vitro and in vivo experiments?
For in vitro cell culture experiments, the maximum tolerance for DMSO is typically less than 0.5%.[2] A common practice is to dilute a 10 mM stock solution in DMSO into the cell culture medium to the desired final concentration.
For in vivo experiments, several protocols can be used, and the working solution should be prepared fresh on the day of use.[1] An example of a vehicle for intraperitoneal injection is a stock solution in DMSO further diluted with 0.9% saline.[5] Another complex vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Quantitative Data Summary
Table 1: Long-Term Stability of RG108 Stock Solutions
| Solvent | Storage Temperature | Stability Duration |
| DMSO | -20°C | Up to 2 years[1][2] |
| DMSO | -80°C | Up to 2 years[1] |
| Ethanol | -20°C | Up to 1 month[3] |
| Solid Powder | Room Temperature | Up to 2 years[3] |
| Solid Powder | 4°C | Not specified |
| Solid Powder | -20°C (long term) | Not specified[6] |
Table 2: Stability of RG108 in Aqueous Solution
| Solvent System | Temperature | Half-life |
| Neutral Phosphate Buffer | 37°C | 20 days[4] |
Table 3: Solubility of RG108
| Solvent | Solubility |
| DMSO | >10 mg/mL[2], 30 mg/mL, 40 mg/mL, up to 100 mg/mL |
| Ethanol | 33.43 mg/mL, up to 100 mg/mL[3] |
| Ethanol:PBS (pH 7.2) (1:10) | 0.1 mg/mL |
Experimental Protocols
Protocol: Assessing RG108 Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the stability of RG108 in solution over time.
1. Preparation of RG108 Standard Solutions:
-
Prepare a stock solution of RG108 in DMSO at a concentration of 10 mM.
-
Create a series of standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µM to 100 µM.
2. Preparation of Stability Samples:
-
Prepare solutions of RG108 in the desired solvent systems (e.g., DMSO, ethanol, phosphate buffer at different pH values) at a known concentration (e.g., 100 µM).
-
Divide the samples into different storage conditions to be tested (e.g., -20°C, 4°C, room temperature, 37°C, protected from light, exposed to light).
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column is commonly used for small molecules like RG108.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a typical mobile phase. The exact gradient will need to be optimized.
-
Flow Rate: A flow rate of 1 mL/min is a good starting point.
-
Detection Wavelength: Monitor the absorbance at the λmax of RG108 (approximately 280 nm).
-
Injection Volume: 10-20 µL.
4. Data Collection and Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), inject the stability samples.
-
Quantify the peak area of RG108 in the stability samples.
-
Use the calibration curve to determine the concentration of RG108 remaining in the samples at each time point.
-
Calculate the percentage of RG108 remaining relative to the initial concentration (time 0).
-
The degradation rate and half-life can be calculated from the decrease in concentration over time.
Visualizations
Caption: RG108 inhibits DNMT, leading to demethylation and reactivation of tumor suppressor genes.
Caption: Experimental workflow for assessing the long-term stability of RG108 in solution.
References
- 1. RG108 increases NANOG and OCT4 in bone marrow-derived mesenchymal cells through global changes in DNA modifications and epigenetic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. astorscientific.us [astorscientific.us]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing RG108 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for RG108 treatment. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you might encounter when using RG108.
| Question | Possible Cause | Suggested Solution |
| Why am I not observing a significant decrease in DNA methylation after RG108 treatment? | 1. Suboptimal Incubation Time: The incubation period may be too short for RG108 to effectively inhibit DNMTs and for the passive demethylation to occur through subsequent cell divisions. 2. Inadequate Concentration: The concentration of RG108 may be too low for your specific cell line. 3. Low Cell Proliferation Rate: RG108's demethylating effect is primarily achieved through passive demethylation during DNA replication. If your cells are slow-growing or confluent, the effect will be less pronounced. 4. Reagent Instability: RG108 solution may have degraded. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation period for your cell line. In some cell types, a longer treatment of up to 72 hours has shown to be effective.[1] 2. Optimize Concentration: Conduct a dose-response experiment with a range of RG108 concentrations (e.g., 5, 10, 25, 50 µM). A concentration of 5-10 µM has been found to be effective in several cell lines.[1][2] 3. Ensure Active Cell Proliferation: Plate cells at a lower density to ensure they are in the logarithmic growth phase during RG108 treatment. 4. Prepare Fresh Solutions: Prepare fresh RG108 stock solutions and dilute to the final concentration immediately before each experiment. |
| Why is there significant cytotoxicity or a decrease in cell viability after RG108 treatment? | 1. High Concentration: The concentration of RG108 may be too high for your cell line, leading to off-target effects and toxicity.[3] 2. Extended Incubation Time: Prolonged exposure to even moderate concentrations of RG108 can be toxic to some cell lines. 3. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DNMT inhibitors. | 1. Titrate Concentration: Perform a dose-response experiment and assess cell viability using an MTT or trypan blue exclusion assay to determine the optimal non-toxic concentration. 2. Optimize Incubation Time: Conduct a time-course experiment to find the longest incubation time that does not significantly impact cell viability. 3. Review Literature: Check for published data on RG108's effect on your specific cell line or similar cell types to establish a suitable starting concentration and incubation time. |
| My experimental results are inconsistent between replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in the response to RG108. 2. Inaccurate Drug Dilution: Errors in preparing or diluting the RG108 stock solution can cause significant variations. 3. Edge Effects in Multi-well Plates: Wells on the periphery of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. | 1. Standardize Cell Seeding: Ensure a homogenous cell suspension and use a consistent pipetting technique to seed the same number of cells in each well. 2. Careful Pipetting: Use calibrated pipettes and perform serial dilutions accurately. Prepare a master mix for each concentration to minimize pipetting errors. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| How do I interpret my MTT assay results in the context of a DNMT inhibitor like RG108? | 1. Altered Metabolic Activity: DNMT inhibitors can alter cellular metabolism, which may not directly correlate with cell viability as measured by MTT, a metabolic activity-based assay.[4] 2. Changes in Cell Proliferation: RG108 can affect cell proliferation rates, which will influence the amount of formazan produced in an MTT assay. | 1. Use a Complementary Assay: Confirm cell viability with a direct cell counting method like trypan blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH assay). 2. Normalize to a Time-Zero Control: Plate a set of cells that are lysed at the time of drug addition (time-zero) to account for changes in cell number over the incubation period. |
Frequently Asked Questions (FAQs)
Q1: What is RG108 and how does it work?
A1: RG108 is a small molecule, non-nucleoside inhibitor of DNA methyltransferases (DNMTs). It functions by binding to the active site of DNMT enzymes, preventing them from methylating DNA. This leads to passive demethylation of the genome as cells divide, resulting in the re-expression of silenced genes.
Q2: What is a good starting concentration and incubation time for RG108?
A2: A common starting point is a concentration of 5-10 µM with an incubation time of 48-72 hours. However, the optimal conditions are highly cell-type dependent. For instance, in porcine fetal fibroblasts, 5 µM for 72 hours was found to be optimal, while in porcine bone marrow mesenchymal stem cells, 10 µM for 48 hours was determined to be the best.[1][2] It is crucial to perform a dose-response and time-course experiment for your specific cell line.
Q3: How should I prepare and store RG108?
A3: RG108 is typically dissolved in DMSO to create a stock solution (e.g., 10-20 mM). This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock in your cell culture medium to the desired final concentration.
Q4: Can RG108 affect gene expression?
A4: Yes, by inhibiting DNA methylation, RG108 can lead to the re-activation of genes that were silenced by promoter hypermethylation. This is one of its primary mechanisms of action.
Q5: Is RG108 toxic to cells?
A5: RG108 generally exhibits low cytotoxicity at effective concentrations.[3] However, at high concentrations or with prolonged exposure, it can be toxic to some cell lines. It is essential to determine the optimal, non-toxic concentration for your specific experimental setup by performing a cell viability assay.
Data Presentation
Table 1: Summary of Experimental Conditions for RG108 Treatment in Various Cell Lines
| Cell Line | RG108 Concentration (µM) | Incubation Time | Observed Effect |
| Porcine Fetal Fibroblasts | 5 | 72 hours | Optimal for improving SCNT embryonic development.[1] |
| Porcine Bone Marrow Mesenchymal Stem Cells | 10 | 48 hours | Optimized dose and time for promoting pluripotency.[2] |
| Human Prostate Cancer Cells (LNCaP, 22Rv1, DU145) | Dose- and time-dependent | Up to 72 hours | Growth inhibition and apoptosis induction. |
| Buffalo Adult Fibroblasts | 20 | 48 or 72 hours | Decreased DNA methylation and improved blastocyst formation. |
| Human Bone Marrow-Derived Mesenchymal Stem Cells | 50 | 3 days | Decreased global DNA methylation. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well plate
-
RG108
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of RG108 in culture medium.
-
Remove the medium from the wells and add 100 µL of the RG108 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve RG108).
-
Incubate the plate for the desired incubation times (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
DNA Methylation Analysis (Bisulfite Sequencing)
This protocol provides a general workflow for analyzing DNA methylation at single-base resolution.
Materials:
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
PCR primers specific for the target region
-
Taq polymerase
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from RG108-treated and control cells using a commercial kit.
-
Bisulfite Conversion: Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region from the bisulfite-converted DNA using primers designed to be specific for the converted sequence.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification and size of the product.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Data Analysis: Align the sequencing results to the reference sequence and quantify the percentage of methylation at each CpG site.
Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying the expression levels of specific genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target and reference genes
-
SYBR Green or TaqMan master mix
-
Real-time PCR instrument
Procedure:
-
Total RNA Extraction: Isolate total RNA from RG108-treated and control cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, primers, and SYBR Green/TaqMan master mix.
-
Real-time PCR: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will depend on the polymerase and primers used.
-
Data Analysis: Determine the cycle threshold (Ct) values for your target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualization
Caption: Mechanism of action of RG108 as a DNMT inhibitor.
Caption: Experimental workflow for optimizing RG108 incubation time.
Caption: Troubleshooting decision tree for RG108 experiments.
References
- 1. Optimizing treatment of DNA methyltransferase inhibitor RG108 on porcine fibroblasts for somatic cell nuclear transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trial Optimization in drug development [gpaux.github.io]
- 3. The DNA methylation inhibitor RG108 protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: RG108 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RG108, a non-nucleoside DNA methyltransferase (DNMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is RG108 and how does it work?
RG108 is a small molecule, non-nucleoside inhibitor of DNA methyltransferases (DNMTs).[1] It functions by binding directly to the active site of DNMT enzymes, preventing the transfer of methyl groups to DNA.[1] This inhibition of DNA methylation can lead to the demethylation of CpG islands in promoter regions and the reactivation of epigenetically silenced genes, such as tumor suppressor genes.[2][3]
Mechanism of Action of RG108
Caption: RG108 inhibits DNMT, leading to DNA demethylation and gene expression.
Q2: How should I prepare and store RG108 solutions?
Proper preparation and storage of RG108 are critical for consistent experimental results.
| Solvent | Solubility | Preparation and Storage Notes |
| DMSO | >10 mg/mL | Prepare a concentrated stock solution (e.g., 10-20 mM). Store aliquots at -20°C for up to 2 years.[4] For cell culture, the final DMSO concentration should typically be less than 0.5%.[4] |
| Ethanol | ~50 mg/mL | Can be used as an alternative to DMSO for stock solutions. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | To prepare a working solution in aqueous buffer, first dissolve RG108 in a small amount of ethanol and then dilute with the buffer. It is not recommended to store aqueous solutions for more than one day.[2] |
Q3: What is a good starting concentration and incubation time for RG108 in cell culture?
The optimal concentration and incubation time for RG108 are cell-type dependent and should be determined empirically. However, the following table summarizes conditions used in published studies and can serve as a starting point.
| Cell Type | Concentration | Incubation Time | Outcome |
| Porcine Bone Marrow Mesenchymal Stem Cells | 10 µM | 48 hours | Promotion of pluripotency-related characteristics.[5] |
| Porcine Fetal Fibroblasts | 5 µM | 72 hours | Improved SCNT embryonic development.[6] |
| Human Adipose Tissue-derived Stem Cells | 5 µM | 4 days | Increased proliferation and expression of pluripotency genes.[7][8] |
| Buffalo Adult Fibroblasts | 20 µM | 48 or 72 hours | Improved blastocyst formation rate. |
It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Troubleshooting Guide
Inconsistent results in RG108 experiments can arise from several factors. This guide provides a systematic approach to troubleshooting common issues.
Troubleshooting Workflow for Inconsistent RG108 Results
Caption: A stepwise guide to troubleshooting inconsistent RG108 experimental outcomes.
Issue 1: Little to no effect of RG108 on DNA methylation or gene expression.
| Potential Cause | Troubleshooting Step |
| RG108 Precipitation | RG108 is sparingly soluble in aqueous solutions. Visually inspect your media for any precipitate after adding the RG108 working solution. If precipitation is observed, prepare a fresh working solution, ensuring the final concentration of the organic solvent (DMSO or ethanol) is compatible with your cells. |
| RG108 Degradation | Do not store RG108 in aqueous solutions for extended periods.[2] Prepare fresh dilutions from a frozen stock for each experiment. |
| Suboptimal Concentration | The effective concentration of RG108 can vary significantly between cell lines. Perform a dose-response experiment with a range of concentrations (e.g., 1-100 µM) to determine the optimal concentration for your cells. |
| Insufficient Incubation Time | The demethylation effect of RG108 can be time-dependent. In some cell types, a decrease in genome-wide DNA methylation is only observed after 72 hours of treatment.[6] Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Resistance | Some cell lines may be inherently resistant to DNMT inhibitors. This could be due to various factors, including drug efflux pumps or compensatory mechanisms. Consider using a different cell line or a DNMT inhibitor with an alternative mechanism of action for comparison. |
Issue 2: High cellular toxicity or cell death after RG108 treatment.
| Potential Cause | Troubleshooting Step |
| Excessive RG108 Concentration | High concentrations of RG108 can be cytotoxic to some cell lines.[6] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the IC50 of RG108 in your cell line. Use concentrations below the toxic threshold for your experiments. |
| Solvent Toxicity | The final concentration of DMSO or ethanol in your cell culture medium may be too high. Ensure the solvent concentration is at a level that is non-toxic to your cells, typically below 0.5% for DMSO.[4] Include a vehicle-only control in your experiments to assess the effect of the solvent. |
| Cell Culture Conditions | Suboptimal cell culture conditions (e.g., high confluency, nutrient depletion) can exacerbate the toxic effects of any treatment. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. |
Issue 3: Inconsistent or variable demethylation results between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent RG108 Preparation | Prepare a large batch of concentrated RG108 stock solution, aliquot it, and store it at -20°C. Use a fresh aliquot for each experiment to ensure consistency in the starting material. |
| Variability in Cell Passage Number | The epigenetic landscape of cells can change with increasing passage number. Use cells within a consistent and narrow range of passage numbers for all experiments. |
| Inadequate Controls | Always include appropriate controls in your experimental design. A vehicle control (cells treated with the same concentration of solvent used to dissolve RG108) is essential to account for any effects of the solvent. A positive control , such as a well-characterized DNMT inhibitor like decitabine, can be useful for comparison, although it has a different mechanism of action.[2] |
| Downstream Analysis Variability | Inconsistencies can be introduced during DNA extraction, bisulfite conversion, PCR amplification, or sequencing. Ensure that your downstream protocols are standardized and include appropriate controls, such as fully methylated and unmethylated DNA standards, to monitor the efficiency of bisulfite conversion.[9] |
| Potential Off-Target Effects | While RG108 is designed to be a specific DNMT inhibitor, off-target effects are a possibility with any small molecule inhibitor. To strengthen your conclusions, consider validating key findings using a non-pharmacological approach, such as siRNA-mediated knockdown of DNMT1. |
Experimental Protocols
Protocol 1: In Vitro DNA Methylation Assay
This protocol is adapted from a general method for assessing the inhibitory effect of compounds on DNMT activity in a cell-free system.
Materials:
-
Substrate DNA (e.g., a PCR product of a known gene promoter)
-
M.SssI methylase
-
S-adenosyl-L-methionine (SAM)
-
RG108
-
Reaction buffer
-
Restriction enzyme with a recognition site containing a CpG dinucleotide (e.g., BstUI)
-
Agarose gel electrophoresis reagents
-
DNA purification kit
Methodology:
-
Prepare a reaction mixture containing the substrate DNA (350-400 ng) and M.SssI methylase (e.g., 4 units) in the appropriate reaction buffer.
-
Add RG108 to the reaction mixture at various final concentrations (e.g., 10, 100, 200, 500 µM). Include a no-inhibitor control.
-
Initiate the methylation reaction by adding SAM. The final reaction volume is typically 50 µL.
-
Incubate the reaction at 37°C for 2 hours.
-
Inactivate the M.SssI methylase by heating at 65°C for 15 minutes.
-
Purify the DNA using a PCR purification kit.
-
Digest the purified DNA with a methylation-sensitive restriction enzyme (e.g., 30 units of BstUI) for 3 hours at 60°C.
-
Analyze the digested DNA fragments by agarose gel electrophoresis. Unmethylated DNA will be digested by the enzyme, while methylated DNA will be protected.
Protocol 2: Cell-Based RG108 Treatment and DNA Methylation Analysis
This protocol provides a general workflow for treating cultured cells with RG108 and subsequently analyzing changes in DNA methylation.
Workflow for Cell-Based RG108 Experiment
Caption: A typical workflow for analyzing DNA methylation changes after RG108 treatment.
Methodology:
-
Cell Seeding: Seed your cells of interest in appropriate culture plates at a density that will not lead to over-confluency during the treatment period.
-
RG108 Treatment:
-
Prepare a fresh working solution of RG108 in cell culture medium from a frozen stock.
-
Once the cells have adhered and are in the logarithmic growth phase, replace the medium with the RG108-containing medium.
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol as the RG108-treated wells).
-
Incubate the cells for the desired period (e.g., 48-72 hours), as determined in your optimization experiments.
-
-
Cell Harvesting and DNA Extraction:
-
After the treatment period, harvest the cells by trypsinization or scraping.
-
Extract genomic DNA using a commercially available kit, following the manufacturer's instructions.
-
-
Bisulfite Conversion:
-
Quantify the extracted DNA and use a sufficient amount (e.g., 500 ng - 1 µg) for bisulfite conversion.
-
Perform bisulfite conversion using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
PCR Amplification and Sequencing:
-
Design PCR primers specific to the bisulfite-converted DNA for your gene of interest.
-
Amplify the target region by PCR.
-
Purify the PCR product and send it for Sanger sequencing or prepare it for next-generation sequencing.
-
-
Data Analysis:
-
Analyze the sequencing data to determine the methylation status of each CpG site. After PCR, uracils will be read as thymines. Therefore, a C in the original sequence that remains a C after bisulfite treatment and sequencing was methylated, while a C that is read as a T was unmethylated.
-
Quantify the percentage of methylation for each CpG site or across the entire region of interest.
-
References
- 1. stemcell.com [stemcell.com]
- 2. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RG 108 | DNA Methyltransferases | Tocris Bioscience [tocris.com]
- 4. sketchviz.com [sketchviz.com]
- 5. Inhibition of DNA Methyltransferase by RG108 Promotes Pluripotency-Related Character of Porcine Bone Marrow Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing treatment of DNA methyltransferase inhibitor RG108 on porcine fibroblasts for somatic cell nuclear transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells [ijbiotech.com]
- 9. zymoresearch.com [zymoresearch.com]
Technical Support Center: Controlling for DMSO Effects in RG108 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the DNA methyltransferase (DNMT) inhibitor, RG108. The focus is on understanding and controlling for the effects of the common solvent, Dimethyl Sulfoxide (DMSO), to ensure the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is RG108 and how does it work?
A1: RG108 is a non-nucleoside small molecule that inhibits DNA methyltransferases (DNMTs).[1][2] Its mechanism of action involves blocking the active site of DNMT enzymes, which prevents the transfer of methyl groups to DNA.[1][2] This inhibition leads to the demethylation of DNA, which can result in the reactivation of tumor suppressor genes that were silenced by hypermethylation.[1] RG108 has an IC50 (half-maximal inhibitory concentration) of 115 nM in cell-free assays and has been shown to cause significant genomic DNA demethylation in human cell lines at low micromolar concentrations, often without detectable toxicity.[1][3]
Q2: Why is DMSO used as a solvent for RG108?
A2: DMSO is a versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including RG108.[4] Its miscibility with water and cell culture media makes it a convenient vehicle for delivering water-insoluble compounds like RG108 to cells in vitro and in vivo.[4]
Q3: What are the known effects of DMSO on cells in culture?
A3: DMSO can have a variety of effects on cells, which are often concentration-dependent and cell-type specific.[4] At low concentrations (typically below 0.5%), DMSO is generally well-tolerated by most cell lines.[5] However, at higher concentrations, it can induce a range of cellular responses, including:
-
Changes in cell growth and viability: Low DMSO concentrations can sometimes stimulate cell growth, while higher concentrations can be inhibitory or cytotoxic.[4]
-
Induction of apoptosis: At concentrations of 1% and higher, DMSO has been shown to induce apoptosis in various cancer cell lines.
-
Cell differentiation: DMSO is a known inducer of differentiation in some cell types, such as embryonic carcinoma cells.[4]
-
Alterations in signaling pathways: DMSO can modulate the activity of key signaling pathways, including the PI3K/Akt and NF-κB pathways.[6][7][8][9]
Q4: What is the recommended maximum concentration of DMSO for cell culture experiments?
A4: As a general rule of thumb, the final concentration of DMSO in cell culture media should be kept at or below 0.5% to minimize off-target effects.[5] Many studies suggest that a concentration of 0.1% is safe for most cell lines.[5] However, the sensitivity to DMSO can vary significantly between cell lines, with primary cells often being more sensitive.[5] It is always best practice to perform a dose-response experiment to determine the optimal DMSO concentration for your specific cell line.
Troubleshooting Guides
Problem 1: High levels of cell death in both RG108-treated and vehicle control groups.
-
Possible Cause: The concentration of DMSO in your vehicle control and treatment groups may be too high for your specific cell line, leading to cytotoxicity.
-
Solution:
-
Review DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%.[5]
-
Perform a DMSO Dose-Response: Conduct a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the maximum non-toxic concentration for your cell line.
-
Check Thawing Protocol: If using cryopreserved cells, ensure a rapid thawing process and subsequent washing step to remove the high concentration of DMSO present in the cryopreservation medium.[6][10]
-
Problem 2: No significant difference in demethylation or gene expression between RG108-treated and vehicle control groups.
-
Possible Cause 1: The concentration of RG108 is too low to effectively inhibit DNMTs.
-
Solution 1: Increase the concentration of RG108. Typical working concentrations in cell culture range from 10 µM to 100 µM.[3]
-
Possible Cause 2: The incubation time with RG108 is not sufficient to observe changes in DNA methylation and subsequent gene expression.
-
Solution 2: Increase the incubation time. Demethylation is a passive process that often requires several cell cycles to become apparent. Consider time points of 48, 72, or even 96 hours.
-
Possible Cause 3: The vehicle (DMSO) is inducing similar effects to RG108, masking the specific effects of the inhibitor.
-
Solution 3: Lower the concentration of DMSO in your experiments. Even at non-toxic concentrations, DMSO can influence gene expression. Also, ensure you are comparing the RG108-treated group to a DMSO-only vehicle control, not to untreated cells.
Problem 3: Unexpected changes in signaling pathways in the vehicle control group.
-
Possible Cause: DMSO is known to activate certain signaling pathways, such as the PI3K/Akt pathway, and inhibit others, like the NF-κB pathway.[6][7][8][9]
-
Solution:
-
Thorough Literature Review: Investigate the known effects of DMSO on the signaling pathways you are studying in your specific cell model.
-
Include Multiple Controls: In addition to a DMSO vehicle control, include an untreated control group (cells in media alone) to differentiate the effects of the solvent from baseline cellular activity.
-
Lower DMSO Concentration: Use the lowest possible concentration of DMSO that maintains RG108 solubility.
-
Data Presentation: DMSO Cytotoxicity
The following tables summarize the cytotoxic effects of DMSO on various human cancer cell lines at different concentrations and time points.
Table 1: Cytotoxicity of DMSO on Human Leukemic Cell Lines
| Cell Line | Concentration | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| Molt-4 | 2% | Significant Decrease | Further Decrease | Further Decrease |
| 5% | Significant Decrease | Further Decrease | Further Decrease | |
| Jurkat | 2% | Significant Decrease | Further Decrease | Further Decrease |
| 5% | Significant Decrease | Further Decrease | Further Decrease | |
| U937 | 2% | Significant Decrease | Further Decrease | Further Decrease |
| 5% | Significant Decrease | Further Decrease | Further Decrease | |
| THP-1 | 2% | Significant Decrease | Further Decrease | Further Decrease |
| 5% | Significant Decrease | Further Decrease | Further Decrease |
Data adapted from a study on human hematopoietic tumor cell lines. A significant decrease in viability was observed at concentrations ≥2%.[11]
Table 2: Cytotoxicity of DMSO on Adherent Human Cancer Cell Lines
| Cell Line | Concentration | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| HepG2 | 1.25% | ~95% | ~90% | ~85% |
| 2.5% | ~58% | ~57% | Not Reported | |
| MCF-7 | 1.25% | ~90% | ~75% | ~70% |
| 2.5% | ~70% | ~60% | ~55% | |
| MDA-MB-231 | 1.25% | ~100% | ~95% | ~90% |
| 2.5% | ~90% | ~85% | ~80% |
Data is estimated from graphical representations in a comparative study of solvents on human cancer cell lines.[12]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of DMSO and RG108 on adherent cells.
Materials:
-
Adherent cells in culture
-
96-well cell culture plates
-
Complete culture medium
-
RG108 stock solution (in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of RG108 in complete culture medium. Ensure the final DMSO concentration is consistent across all RG108 treatment groups and the vehicle control group.
-
For the vehicle control, prepare medium with the same final concentration of DMSO as the highest RG108 concentration.
-
For the untreated control, use complete culture medium only.
-
Carefully remove the medium from the wells and add 100 µL of the respective treatments.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of 100% DMSO to each well to dissolve the formazan crystals.[13][14] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of blank wells (medium only).
Protocol 2: Western Blot Analysis of PI3K/Akt Signaling
This protocol is for assessing the effects of DMSO and RG108 on the PI3K/Akt signaling pathway.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.[15]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[3][12]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[15]
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12][15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[3][15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[15]
-
Detection: Wash the membrane as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 3: DNA Methylation Analysis by Bisulfite Sequencing
This protocol provides a general workflow for analyzing DNA methylation at specific gene promoters.
Materials:
-
Genomic DNA from treated and control cells
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted DNA sequence of the target gene promoter
-
Taq polymerase
-
dNTPs
-
PCR purification kit
-
Sanger sequencing reagents and equipment
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from your cell samples.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This reaction converts unmethyled cytosines to uracil, while methylated cytosines remain unchanged.[16]
-
PCR Amplification:
-
Design PCR primers that are specific to the bisulfite-converted sequence of the promoter region of interest. Primers should not contain CpG dinucleotides.[16]
-
Amplify the target region using the bisulfite-converted DNA as a template.
-
-
PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and enzymes.
-
Sequencing: Sequence the purified PCR product using Sanger sequencing.
-
Data Analysis: Align the obtained sequence with the original reference sequence. The presence of a cytosine (C) at a CpG site indicates methylation, while the presence of a thymine (T) indicates that the original cytosine was unmethylated.[16]
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of RG108 as a DNMT1 inhibitor.
Caption: DMSO-mediated activation of the PI3K/Akt signaling pathway.
Caption: General experimental workflow for studying RG108 effects.
References
- 1. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 3. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 4. DNA methyltransferase inhibitor exposure–response: Challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Australia [eppendorf.com]
- 7. Inhibition of NF-kappa B activation by dimethyl sulfoxide correlates with suppression of TNF-alpha formation, reduced ICAM-1 gene transcription, and protection against endotoxin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide modulates NF-kappa B and cytokine activation in lipopolysaccharide-treated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. corning.com [corning.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 16. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
RG108 Technical Support Center: Troubleshooting Degradation
Welcome to the technical support center for RG108, a non-nucleoside DNA methyltransferase (DNMT) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the degradation of RG108 during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of RG108 in aqueous solutions?
A1: RG108 has a reported half-life of 20 days when dissolved in neutral phosphate buffer and incubated at 37°C.[1] Its stability can be influenced by pH, temperature, and the presence of other reactive species in the solution.
Q2: What are the recommended storage conditions for RG108?
A2: For long-term storage, RG108 powder should be stored at -20°C or -80°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should also be stored at -20°C or -80°C. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: How should I prepare my working solutions of RG108 for cell culture experiments?
A3: Prepare a concentrated stock solution of RG108 in a high-purity solvent like DMSO. For cell culture experiments, dilute the DMSO stock solution into your cell culture medium to the desired final concentration immediately before use. It is important to ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5%.
Q4: Can I store RG108 in aqueous solutions like PBS or cell culture media?
A4: It is not recommended to store RG108 in aqueous solutions for extended periods. Due to the potential for hydrolysis, especially at non-neutral pH, it is best to prepare fresh dilutions in aqueous buffers or media for each experiment from a frozen DMSO stock.
Q5: What are the likely causes of RG108 degradation in my experiments?
A5: The primary causes of RG108 degradation are likely to be hydrolysis, oxidation, and photodegradation. The phthalimide and the indole ring of the N-Phthalyl-L-tryptophan structure are susceptible to these degradation pathways.
Troubleshooting Guide
This guide will help you identify and resolve potential issues with RG108 degradation in your experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Reduced or inconsistent activity of RG108 in cell-based assays. | Degradation of RG108 in the stock solution or working solution. | 1. Check Stock Solution: Prepare a fresh stock solution of RG108 in high-purity DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.2. Prepare Fresh Working Solutions: Dilute the stock solution into cell culture medium immediately before each experiment.3. Minimize Incubation Time in Media: If possible, reduce the pre-incubation time of RG108 in the cell culture medium before adding it to the cells. |
| Precipitate forms when diluting RG108 stock in aqueous buffer or media. | Poor solubility of RG108 at the working concentration. | 1. Increase Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to your cells.2. Vortex During Dilution: Gently vortex the aqueous solution while adding the RG108 stock to ensure rapid and complete mixing.3. Warm the Solution: Briefly warming the solution to 37°C may aid in solubilization. |
| Variability in results between experiments conducted on different days. | Inconsistent handling or storage of RG108. Photodegradation. | 1. Standardize Handling Procedures: Ensure all users follow the same protocol for preparing and handling RG108 solutions.2. Protect from Light: Prepare and handle RG108 solutions in a dark or low-light environment. Use amber-colored tubes or wrap tubes in foil to protect from light exposure. |
Potential Degradation Pathways
RG108's chemical structure contains two key functional groups susceptible to degradation: a phthalimide group and an indole ring.
References
Validation & Comparative
A Comparative Guide to RG108 and Decitabine for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two DNA methyltransferase (DNMT) inhibitors, RG108 and decitabine, for their application in cancer therapy. By examining their mechanisms of action, preclinical and clinical data, and affected signaling pathways, this document aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their work.
At a Glance: RG108 vs. Decitabine
| Feature | RG108 | Decitabine |
| Drug Class | Non-nucleoside DNMT inhibitor | Nucleoside analog DNMT inhibitor |
| Mechanism of Action | Directly binds to the active site of DNMTs, blocking their catalytic activity.[1][2][3] | Incorporates into DNA and covalently traps DNMT enzymes, leading to their degradation and subsequent DNA hypomethylation.[4] |
| Mode of Inhibition | Reversible, non-covalent | Irreversible, covalent trapping |
| Toxicity Profile | Generally lower cytotoxicity reported in preclinical studies.[2][5] | Can induce dose-dependent cytotoxicity and myelosuppression.[6] |
| Clinical Status | Preclinical | FDA-approved for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[4][7] |
Quantitative Data Summary
The following tables summarize the available quantitative data for RG108 and decitabine from various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and thus the data is compiled from individual studies on each compound.
Table 1: In Vitro Efficacy - IC50 Values
| Compound | Assay Type/Cell Line | IC50 Value | Reference |
| RG108 | Cell-free (M.SssI methylase) | 115 nM | [1][3][8][9][10] |
| Eca-109 (Esophageal Cancer) | 70 µM | [5] | |
| TE-1 (Esophageal Cancer) | 75 µM | [5] | |
| MCF7 (Breast Cancer) | 127.9 µM | [8] | |
| Decitabine | HL-60 (Leukemia) | ~438 nM (72h), ~43.8 nM (96h) | [4] |
| KG1a (Leukemia) | ~43.8 nM (96h) | [4] | |
| KARPAS-299 (Anaplastic Large Cell Lymphoma) | 0.49 µM (EC50) | [4] | |
| K562 (Leukemia) | 0.26 µM | [11] | |
| Breast Cancer Cell Lines (Panel) | Wide range (nM to µM) | [12][13] |
Table 2: Clinical Efficacy of Decitabine in Hematological Malignancies
| Indication | Study Phase | Regimen | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) | Reference |
| MDS | Phase 3 | Decitabine vs. Supportive Care | 17% vs. 0% | 9% vs. 0% | Not significantly different in initial analysis | [7] |
| AML (Older Adults) | Phase 3 | Decitabine vs. Treatment Choice | 17.8% (CR + CRp) vs. 7.8% | - | 7.7 months vs. 5.0 months | [14] |
| AML (Older Adults) | Meta-analysis | Decitabine vs. Low-dose Cytarabine | Higher with Decitabine | Higher with Decitabine | - | [15] |
CRp: Complete remission with incomplete platelet recovery
Mechanism of Action
Both RG108 and decitabine function by inhibiting DNA methyltransferases (DNMTs), enzymes that are crucial for maintaining methylation patterns in DNA. Aberrant hypermethylation of tumor suppressor gene promoters is a common event in cancer, leading to their silencing. By inhibiting DNMTs, these drugs can lead to the re-expression of these silenced genes. However, their specific mechanisms of inhibition differ significantly.
RG108 , a non-nucleoside analog, directly binds to the catalytic pocket of DNMTs, preventing the enzyme from binding to its natural substrate, S-adenosylmethionine (SAM), and methylating DNA.[2][5] This interaction is reversible and does not require incorporation into the DNA.
Decitabine , a nucleoside analog of deoxycytidine, must be incorporated into the DNA during replication.[4] Once incorporated, it forms a covalent bond with the DNMT enzyme that attempts to methylate it. This trapping of the enzyme leads to its degradation and a subsequent passive demethylation of the DNA as cells divide.[4]
Signaling Pathways
The therapeutic effects of RG108 and decitabine extend beyond simple DNA demethylation and involve the modulation of various cellular signaling pathways.
RG108 and the TGF-β Signaling Pathway
Preclinical studies have shown that RG108, in combination with radiation, can alter the expression of genes involved in the Transforming Growth Factor-beta (TGF-β) signaling pathway in esophageal cancer cells.[5] The TGF-β pathway plays a complex, context-dependent role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.
Caption: RG108's impact on the TGF-β signaling pathway.
Decitabine and p53/Interferon Signaling
Decitabine's effects on signaling are multifaceted. It has been shown to induce cell cycle arrest at the G2/M phase through a p53-independent pathway.[1] Furthermore, in p53-deficient myeloid malignant cells, decitabine can activate the Type I Interferon (IFN) signaling pathway, which can contribute to its anti-tumor effects.[16][17]
Caption: Decitabine's diverse effects on cellular signaling.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to evaluate DNMT inhibitors.
In Vitro DNA Methyltransferase (DNMT) Inhibition Assay (for RG108)
This assay is designed to measure the direct inhibitory effect of a compound on DNMT activity in a cell-free system.
Objective: To determine the IC50 value of RG108 for a specific DNMT enzyme (e.g., M.SssI).
Materials:
-
Recombinant DNMT enzyme (e.g., M.SssI)
-
Substrate DNA (e.g., a PCR product containing CpG sites)
-
S-adenosyl-L-[methyl-³H]methionine (SAM) as a methyl donor
-
RG108 at various concentrations
-
Reaction buffer
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, substrate DNA, and varying concentrations of RG108 or a vehicle control.
-
Initiate the reaction by adding the DNMT enzyme and [³H]-SAM.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the amount of incorporated ³H-methyl groups using a scintillation counter.
-
Calculate the percentage of inhibition for each RG108 concentration and determine the IC50 value.[9]
Cell Viability/Cytotoxicity Assay (MTT or similar)
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the IC50 value of RG108 or decitabine in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
RG108 or decitabine at various concentrations
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of RG108 or decitabine for a specified duration (e.g., 72 or 96 hours).[4]
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by RG108 or decitabine in cancer cells.
Materials:
-
Cancer cell line of interest
-
RG108 or decitabine
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of RG108 or decitabine for a specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[18][19][20][21]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the effect of RG108 or decitabine on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
RG108 or decitabine formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer RG108, decitabine, or a vehicle control to the mice according to a predetermined schedule and dosage.[22][23]
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[5]
Conclusion
RG108 and decitabine represent two distinct classes of DNMT inhibitors with different mechanisms of action and clinical development stages. Decitabine is an established therapeutic for hematological malignancies, demonstrating clinical efficacy, while RG108 remains in the preclinical stage of development, showing promise with a potentially favorable toxicity profile. The choice between these or similar agents in a research or clinical setting will depend on the specific cancer type, the desired therapeutic window, and the potential for combination with other therapies. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two approaches to DNMT inhibition in cancer therapy.
References
- 1. mybio.ie [mybio.ie]
- 2. RG 108 | Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 3. RG 108 | DNA methyltransferase inhibitor | Hello Bio [hellobio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decitabine in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. RG108 | DNA Methyltransferase | TargetMol [targetmol.com]
- 11. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Multicenter, Randomized, Open-Label, Phase III Trial of Decitabine Versus Patient Choice, With Physician Advice, of Either Supportive Care or Low-Dose Cytarabine for the Treatment of Older Patients With Newly Diagnosed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Decitabine activates type I interferon signaling to inhibit p53‐deficient myeloid malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Decitabine activates type I interferon signaling to inhibit p53-deficient myeloid malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Low Dose Decitabine Treatment Induces CD80 Expression in Cancer Cells and Stimulates Tumor Specific Cytotoxic T Lymphocyte Responses | PLOS One [journals.plos.org]
- 23. JCI Insight - Augmenting chemotherapy with low-dose decitabine through an immune-independent mechanism [insight.jci.org]
Unveiling the Demethylating Effects of RG108: A Comparative Analysis Using Methylation-Specific PCR
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the DNA methyltransferase (DNMT) inhibitor RG108, with a focus on confirming its effects using methylation-specific PCR (MSP). We present supporting experimental data, detailed protocols, and visual workflows to objectively assess its performance against other alternatives.
RG108 is a non-nucleoside DNMT inhibitor that has garnered significant interest for its ability to reverse DNA hypermethylation, a key epigenetic alteration implicated in various diseases, including cancer. By blocking the active site of DNMTs, RG108 leads to the demethylation and subsequent re-expression of silenced genes, such as tumor suppressor genes.[1][2] This guide delves into the experimental validation of these effects using the robust and sensitive technique of methylation-specific PCR.
Comparative Performance of RG108
To evaluate the efficacy of RG108 in reducing DNA methylation, its performance can be compared to other well-established DNMT inhibitors, such as 5-Azacytidine (5-Aza-C) and 5-Aza-2'-deoxycytidine (5-Aza-dC). The following table summarizes quantitative data from studies using methylation-specific PCR to assess the reduction in promoter methylation of key tumor suppressor genes after treatment with these inhibitors.
| DNMT Inhibitor | Cell Line | Target Gene | Concentration | Treatment Duration | Promoter Methylation Reduction (%) | Reference |
| RG108 | LNCaP (Prostate Cancer) | GSTP1 | 100 µM | 14 days | ~40% | [3] |
| RG108 | LNCaP (Prostate Cancer) | APC | 100 µM | 14 days | ~35% | [3] |
| RG108 | LNCaP (Prostate Cancer) | RAR-β2 | 100 µM | 14 days | ~25% | [3] |
| 5-Aza-dC | Non-Small Cell Lung Cancer | p16 | 5 µM | 3 days | Significant reduction (qualitative) | [2] |
| 5-Aza-dC | Non-Small Cell Lung Cancer | MGMT | 5 µM | 3 days | Significant reduction (qualitative) | [2] |
Experimental Protocol: Methylation-Specific PCR (MSP)
The following protocol outlines the key steps for performing MSP to confirm the demethylating effects of RG108 on a target gene's promoter region.
1. Cell Culture and RG108 Treatment:
-
Culture the desired cell line under standard conditions.
-
Treat the cells with the desired concentration of RG108 (e.g., 25-100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours to 14 days).[1][3]
2. Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
3. Bisulfite Conversion:
-
Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen). This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[4][5]
4. Primer Design for MSP:
-
Design two pairs of primers for the target gene's promoter region of interest.[6]
-
Methylated (M) primers: Specific for the bisulfite-converted sequence of methylated DNA (containing CpG).
-
Unmethylated (U) primers: Specific for the bisulfite-converted sequence of unmethylated DNA (containing UpG).
-
5. Methylation-Specific PCR:
-
Perform two separate PCR reactions for each DNA sample, one with the M primers and one with the U primers.
-
A typical PCR reaction mixture includes:
-
Bisulfite-modified DNA (50-100 ng)
-
Forward and Reverse Primers (M or U)
-
dNTPs
-
PCR Buffer
-
Taq Polymerase
-
Nuclease-free water
-
-
Use appropriate PCR cycling conditions, which will need to be optimized for the specific primers and target sequence.
6. Gel Electrophoresis and Data Analysis:
-
Visualize the PCR products by running them on a 2-3% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates a lack of methylation.
-
For quantitative MSP (qMSP), use a real-time PCR system and SYBR Green to quantify the amount of amplified product for both M and U reactions. The relative degree of methylation can then be calculated.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological impact of RG108, the following diagrams were generated using Graphviz.
References
- 1. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Evaluating Off-Target Gene Methylation by RG108: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug development is continually evolving, with a significant focus on DNA methyltransferase (DNMT) inhibitors for therapeutic applications, particularly in oncology. While the efficacy of these inhibitors in reactivating tumor suppressor genes is well-documented, concerns regarding their off-target effects on the methylome remain a critical area of investigation. This guide provides a comparative analysis of RG108, a non-nucleoside DNMT inhibitor, with other established alternatives, focusing on their off-target gene methylation profiles as elucidated by experimental data.
Introduction to RG108 and DNMT Inhibition
RG108 is a small molecule, non-nucleoside inhibitor of DNA methyltransferases. Unlike nucleoside analogs such as 5-azacytidine and decitabine, which require incorporation into the DNA to trap DNMTs, RG108 directly blocks the catalytic active site of the enzyme.[1] This difference in the mechanism of action is hypothesized to contribute to a more specific and less toxic profile. This guide will delve into the available data to evaluate this claim.
Comparative Analysis of Off-Target Methylation
A comprehensive evaluation of off-target effects necessitates genome-wide analysis. Whole-Genome Bisulfite Sequencing (WGBS) stands as the gold standard for such assessments, providing single-nucleotide resolution of DNA methylation across the entire genome. While direct comparative WGBS studies for RG108 against other DNMT inhibitors are not extensively available in the public domain, we can synthesize a comparison based on existing research on individual compounds.
One notable finding for RG108 is its reported specificity in reactivating tumor-suppressor genes in human colon cancer cells without altering the methylation status of centromeric repeats.[1] This suggests a degree of selectivity that may not be shared by all DNMT inhibitors.
In contrast, studies on nucleoside analogs have revealed broader, genome-wide demethylation. For instance, a comparative analysis of 5-azacytidine and zebularine demonstrated largely indistinguishable and widespread patterns of DNA demethylation. While effective in reactivating silenced genes, this broad activity raises the potential for unintended consequences on the regulation of other genes.
Below is a summary table compiling available data on the off-target effects of various DNMT inhibitors. It is important to note that the data for RG108 is less comprehensive at the whole-genome level compared to the more established nucleoside analogs.
| DNMT Inhibitor | Mechanism of Action | Reported Off-Target Effects | Supporting Evidence |
| RG108 | Non-nucleoside, direct DNMT active site blockage. | Does not affect the methylation of centromeric repeats.[1] Causes a significant decrease in global methylation in human bone marrow-derived mesenchymal stem cells.[2] | Analysis of specific repetitive elements; Global DNA methylation quantification kits.[1][2] |
| 5-Azacytidine | Nucleoside analog, incorporation into DNA and RNA. | Induces widespread, genome-wide DNA demethylation. | Whole-Genome Bisulfite Sequencing (WGBS). |
| Decitabine (5-aza-2'-deoxycytidine) | Nucleoside analog, incorporation into DNA. | Induces widespread, genome-wide DNA demethylation. | Whole-Genome Bisulfite Sequencing (WGBS). |
| Zebularine | Nucleoside analog, incorporation into DNA. | Induces widespread, genome-wide DNA demethylation with patterns similar to 5-azacytidine. | Whole-Genome Bisulfite Sequencing (WGBS). |
Signaling Pathways and Experimental Workflows
To understand the process of evaluating off-target methylation, it is crucial to visualize the experimental workflows and the underlying biological pathways.
DNA Methylation and Inhibition Pathway
The following diagram illustrates the process of DNA methylation by DNMTs and the mechanism of action of inhibitors like RG108.
Caption: Mechanism of DNA methylation and its inhibition by RG108.
Experimental Workflow for Evaluating Off-Target Methylation
The diagram below outlines a typical workflow for assessing the off-target effects of a DNMT inhibitor using Whole-Genome Bisulfite Sequencing.
Caption: Workflow for assessing off-target methylation via WGBS.
Experimental Protocols
A detailed protocol for Whole-Genome Bisulfite Sequencing is provided below. This protocol is a generalized representation and may require optimization based on the specific cell type and experimental conditions.
Protocol: Whole-Genome Bisulfite Sequencing (WGBS)
-
Genomic DNA Extraction:
-
Culture cells to the desired confluency and treat with RG108 or a control vehicle for the specified duration.
-
Harvest cells and extract high-quality genomic DNA using a commercially available kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its integrity.
-
-
DNA Fragmentation:
-
Fragment the genomic DNA to a desired size range (e.g., 200-500 bp) using sonication or enzymatic digestion.
-
Verify the fragment size distribution using gel electrophoresis or a bioanalyzer.
-
-
End Repair and A-tailing:
-
Perform end-repair on the fragmented DNA to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends of the fragments to prepare them for adapter ligation.
-
-
Adapter Ligation:
-
Ligate methylated sequencing adapters to the A-tailed DNA fragments. These adapters are necessary for the subsequent sequencing steps.
-
-
Bisulfite Conversion:
-
Treat the adapter-ligated DNA with sodium bisulfite. This chemical treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Purify the bisulfite-converted DNA.
-
-
PCR Amplification:
-
Amplify the bisulfite-converted, adapter-ligated DNA using PCR to generate a sufficient quantity for sequencing. Use a high-fidelity polymerase that can read uracil-containing templates.
-
-
Sequencing:
-
Sequence the amplified library on a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome that has been computationally converted to a three-letter alphabet (C, T, and G on one strand, and G, A, and C on the other) to account for the bisulfite conversion.
-
Call methylation status for each cytosine by comparing the sequenced base to the reference genome.
-
Identify differentially methylated regions (DMRs) between the RG108-treated and control samples to determine off-target effects.
-
Conclusion and Future Directions
The available evidence suggests that RG108, with its distinct non-nucleoside mechanism of action, may offer a more targeted approach to DNMT inhibition compared to nucleoside analogs. The observation that it does not affect the methylation of centromeric repeats is a promising indicator of its specificity. However, a comprehensive understanding of its off-target profile at a genome-wide level is still emerging.
To provide a definitive comparison, future studies should focus on direct, head-to-head Whole-Genome Bisulfite Sequencing analyses of RG108 alongside other DNMT inhibitors in various cell lines and primary tissues. Such studies will be invaluable for the rational design of epigenetic therapies with improved efficacy and reduced side effects. Researchers and drug development professionals are encouraged to incorporate these comprehensive off-target analyses into their preclinical assessments of novel DNMT inhibitors.
References
A Head-to-Head Showdown: RG108 vs. SGI-1027 in DNMT Inhibition
In the landscape of epigenetic modulators, DNA methyltransferase (DNMT) inhibitors stand out for their potential in reprogramming cellular machinery, with significant implications for cancer therapy and regenerative medicine. Among the non-nucleoside inhibitors, RG108 and SGI-1027 have garnered considerable attention. This guide provides a detailed comparison of their specificity and potency, supported by available experimental data, to aid researchers in selecting the appropriate tool for their scientific inquiries.
At a Glance: Key Performance Metrics
A critical aspect of any inhibitor is its potency, often quantified by the half-maximal inhibitory concentration (IC50). While direct comparative studies under identical conditions are limited, the available data provides a snapshot of their relative potencies.
| Inhibitor | Target | IC50 | Assay Conditions | Mechanism of Action |
| RG108 | DNA Methyltransferases | 115 nM[1][2][3] | Cell-free assay | Non-nucleoside; blocks the enzyme active site[1][3][4] |
| SGI-1027 | DNMT1 | 6 µM[1][5][6] | Cell-free assay (hemimethylated DNA substrate) | Competes with S-adenosylmethionine (AdoMet)[5][7] |
| DNMT1 | 12.5 µM[8] | Cell-free assay (poly(dI-dC) substrate) | ||
| DNMT3A | 8 µM[1][5][6][8] | Cell-free assay | ||
| DNMT3B | 7.5 µM[1][5][6][8] | Cell-free assay |
Note: The IC50 values for RG108 and SGI-1027 are from different studies, and direct comparison should be made with caution due to variations in assay conditions.
Delving into Specificity
SGI-1027 has demonstrated a degree of selectivity for DNMT1 within a cellular context. Treatment of various cancer cell lines with SGI-1027 leads to the selective degradation of DNMT1 protein, with minimal to no effect on the levels of DNMT3A and DNMT3B.[1][5] This degradation is mediated by the proteasomal pathway.[5] However, in cell-free enzymatic assays, SGI-1027 inhibits DNMT1, DNMT3A, and DNMT3B with comparable IC50 values, suggesting that its cellular selectivity for DNMT1 is not solely based on direct enzyme inhibition.[1][5][6]
The absence of comprehensive, head-to-head kinase profiling or broad off-target screening for both compounds in the public domain makes a definitive statement on their overall specificity challenging.
Mechanism of Action: A Tale of Two Strategies
The two inhibitors employ distinct strategies to thwart DNA methylation.
Caption: Mechanism of DNMT inhibition by RG108 and SGI-1027.
RG108 acts as a non-nucleoside inhibitor by directly blocking the active site of the DNMT enzyme, thereby preventing the binding of both the DNA substrate and the methyl donor, AdoMet.[1][3][4] In contrast, SGI-1027 functions as a competitive inhibitor with respect to AdoMet, binding to the cofactor binding pocket and preventing the transfer of a methyl group to the DNA.[5][7]
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are generalized protocols for key assays.
In Vitro DNMT Activity Assay (IC50 Determination)
This protocol outlines a common method for determining the inhibitory potency of compounds against DNMT enzymes.
Caption: Workflow for DNMT activity and inhibitor IC50 determination.
Materials:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B
-
DNA substrate (e.g., poly(dI-dC) or a hemimethylated DNA duplex)
-
[³H]-S-adenosylmethionine ([³H]-AdoMet)
-
Inhibitor (RG108 or SGI-1027) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (specific composition depends on the enzyme)
-
Filter paper (e.g., Whatman DE81)
-
Wash buffer (e.g., 0.5 M sodium phosphate, pH 7.0)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the DNMT enzyme, DNA substrate, and assay buffer.
-
Add the inhibitor at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Initiate the reaction by adding [³H]-AdoMet.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and spot the reaction mixture onto filter paper.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated [³H]-AdoMet.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular DNMT1 Degradation Assay
This protocol can be used to assess the effect of inhibitors on DNMT protein levels in cells.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Inhibitor (e.g., SGI-1027)
-
Lysis buffer
-
Primary antibodies against DNMT1, DNMT3A, DNMT3B, and a loading control (e.g., β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the inhibitor at various concentrations and for different time points. Include a vehicle-treated control.
-
Lyse the cells and quantify the protein concentration in the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target DNMTs and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels of the DNMTs.
Conclusion
Both RG108 and SGI-1027 are valuable tools for studying the role of DNA methylation. RG108 emerges as a more potent general inhibitor of DNMT activity in cell-free assays. SGI-1027, while less potent in vitro, exhibits a noteworthy cellular phenotype of inducing selective DNMT1 degradation. The choice between these two inhibitors will ultimately depend on the specific research question, the experimental system, and the desired outcome. For potent, broad-spectrum DNMT inhibition in biochemical assays, RG108 may be the preferred choice. For studies focused on the specific consequences of DNMT1 depletion in a cellular context, SGI-1027 presents a compelling option. Further direct comparative studies are warranted to fully elucidate their respective specificity and off-target profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular modeling studies of the novel inhibitors of DNA methyltransferases SGI-1027 and CBC12: implications for the mechanism of inhibition of DNMTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGI-1027 | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 7. Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases SGI-1027 and CBC12: Implications for the Mechanism of Inhibition of DNMTs | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Quantifying Gene Expression Changes Post-RG108 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RG108, a non-nucleoside DNA methyltransferase (DNMT) inhibitor, with other DNMT inhibitors. We delve into the experimental data supporting their effects on gene expression and offer detailed methodologies for key experiments to assess these changes.
Introduction to RG108 and DNA Methylation
RG108 is a small molecule that acts as a non-nucleoside DNA methyltransferase (DNMT) inhibitor with an IC50 of 115 nM.[1][2] Unlike nucleoside analogs, RG108 does not get incorporated into the DNA but instead blocks the active site of DNMT enzymes.[1][2][3] This inhibition leads to the demethylation of DNA and the reactivation of epigenetically silenced genes, such as tumor suppressor genes.[1][3] DNA methylation is a crucial epigenetic mechanism that, when dysregulated, can contribute to the development of various diseases, including cancer. DNMT inhibitors, like RG108, represent a promising therapeutic strategy to reverse these aberrant epigenetic modifications.
Comparative Analysis of Gene Expression Changes
While specific, publicly available high-throughput gene expression datasets for RG108 are limited, existing studies consistently demonstrate its ability to upregulate the expression of pluripotency-associated genes in various stem cell types. In contrast, extensive quantitative data is available for the nucleoside analog DNMT inhibitor, 5-azacytidine.
RG108-Induced Gene Expression Changes (Qualitative Summary)
Studies on human adipose tissue-derived stem cells (hADSCs) and porcine bone marrow mesenchymal stem cells (pBM-MSCs) have shown that RG108 treatment leads to a significant upregulation of key pluripotency genes.
| Cell Type | Upregulated Genes | Reference |
| Human Adipose-Derived Stem Cells | OCT4, SOX2, NANOG | [4] |
| Porcine Bone Marrow Mesenchymal Stem Cells | NANOG, POU5F1 (OCT4) | [5][6] |
5-Azacytidine-Induced Gene Expression Changes (Quantitative Example)
As a point of comparison, we present a summary of gene expression changes in a publicly available dataset (GEO accession: GSE148120) where TET2-deficient erythroleukemia cells were treated with 5-azacytidine. This provides an example of the kind of quantitative data that can be generated.
| Gene | Log2 Fold Change | p-value |
| Upregulated Genes | ||
| HBA1 | 4.5 | <0.001 |
| HBB | 3.8 | <0.001 |
| GATA1 | 2.1 | <0.01 |
| Downregulated Genes | ||
| MYC | -2.5 | <0.001 |
| CCND1 | -1.9 | <0.01 |
| E2F1 | -1.7 | <0.01 |
Note: This data is for illustrative purposes to showcase a quantitative comparison and is not a direct comparison with RG108 due to different experimental systems.
Experimental Protocols
Cell Culture and RG108 Treatment
A general protocol for treating adherent cancer cell lines with RG108 is as follows:
-
Cell Seeding: Plate cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
RG108 Preparation: Prepare a stock solution of RG108 in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the RG108-containing medium. A vehicle control (DMSO-containing medium) should be run in parallel.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After the incubation period, wash the cells with PBS and harvest them for RNA extraction.
RNA Isolation and Quantification
Total RNA can be isolated from treated and control cells using a commercially available kit, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions. The quantity and quality of the isolated RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is a sensitive method to quantify the expression levels of specific genes.
-
Reverse Transcription: Convert 1 µg of total RNA to complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers. A typical reaction mixture would be:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR detection system with a standard cycling protocol:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).
RNA-Sequencing (RNA-Seq) for Global Gene Expression Profiling
RNA-Seq provides a comprehensive view of the transcriptome.
-
Library Preparation: Prepare sequencing libraries from the isolated RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline:
-
Quality Control: Assess the quality of the raw reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between RG108-treated and control samples using packages like DESeq2 or edgeR in R.
-
Visualizations
Signaling Pathway: DNMT Inhibition by RG108
Caption: Mechanism of RG108-mediated gene reactivation.
Experimental Workflow: Quantifying Gene Expression
Caption: Workflow for analyzing gene expression after RG108 treatment.
References
- 1. 5-Azacytidine Transiently Restores Dysregulated Erythroid Differentiation Gene Expression in TET2-Deficient Erythroleukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]
- 3. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. oaepublish.com [oaepublish.com]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Essential Safety and Logistics for Handling RG108
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for the handling of RG108, a non-nucleoside DNA methyltransferase inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling RG108, particularly in its powdered form or when preparing stock solutions, a comprehensive suite of personal protective equipment is mandatory. This includes, but is not limited to, a standard laboratory coat, splash goggles, and gloves. Given that RG108 is soluble in dimethyl sulfoxide (DMSO) and ethanol, the selection of appropriate gloves is critical.
Nitrile gloves are recommended for handling RG108 and its solvents. Below is a summary of the chemical resistance of nitrile gloves to the recommended solvents.
| Chemical | Breakthrough Time (minutes) | Resistance Rating |
| Ethanol | > 480 | Excellent |
| Dimethyl Sulfoxide (DMSO) | 10 - 59 | Good (for incidental contact) |
Note: The provided breakthrough times are for general guidance and can vary based on glove thickness and manufacturer. It is crucial to change gloves immediately upon any suspected contact with RG108 or its solvents. For prolonged handling, consider using thicker nitrile gloves or double-gloving.
Operational Plan: Handling and Preparation of RG108 Stock Solution
This section provides a step-by-step guide for the safe handling and preparation of RG108 stock solutions.
1. Engineering Controls:
-
All handling of powdered RG108 should be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
A safety shower and eyewash station must be readily accessible.
2. Required Materials:
-
RG108 powder
-
Anhydrous DMSO or Ethanol
-
Sterile, amber-colored vials for storage
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Appropriate PPE (lab coat, splash goggles, nitrile gloves)
3. Step-by-Step Protocol:
-
Don all required personal protective equipment.
-
Tare the analytical balance with a sterile weighing paper or boat.
-
Carefully weigh the desired amount of RG108 powder using a clean spatula.
-
Transfer the weighed powder to a sterile, amber-colored vial.
-
In the chemical fume hood, add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration.
-
Securely cap the vial and vortex until the RG108 is completely dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C for long-term storage.
Disposal Plan
Proper disposal of RG108 and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. All waste materials should be handled in accordance with local, state, and federal regulations.
1. Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats): Place in a designated, sealed biohazard bag and dispose of as chemical waste.
-
Empty RG108 vials and contaminated labware (weighing paper, pipette tips): Triple-rinse with a suitable solvent (e.g., ethanol). The rinsate should be collected and disposed of as liquid chemical waste. The rinsed containers can then be disposed of in the appropriate laboratory glass or solid waste stream, as per institutional guidelines.
2. Liquid Waste:
-
Unused RG108 stock solution: Collect in a designated, sealed, and clearly labeled hazardous waste container. The container should specify "RG108 in [Solvent Name]".
-
Aqueous waste containing RG108 (e.g., from cell culture experiments): Collect in a separate, labeled hazardous waste container. Do not pour down the drain.
3. Decontamination:
-
In case of a spill, decontaminate the area using a suitable laboratory disinfectant. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as chemical waste.
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of RG108.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
